VI 16832
Description
Properties
IUPAC Name |
2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c23-9-10-29-18-6-4-17(5-7-18)25-22-24-13-16-3-8-20(28)27(21(16)26-22)19-12-14-1-2-15(19)11-14/h3-8,13-15,19H,1-2,9-12,23H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSLGYIVHUXZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3C(=O)C=CC4=CN=C(N=C43)NC5=CC=C(C=C5)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action of VI-16832
Despite a comprehensive search of publicly available scientific literature, patents, and clinical trial registries, no specific information was found regarding the mechanism of action, molecular target, or signaling pathway of a compound designated as VI-16832.
-
An internal compound identifier: The designation may be an internal code used by a pharmaceutical company or research institution that has not yet been disclosed in public forums.
-
A compound in very early-stage, unpublished research: Information about VI-16832 may not be publicly available because the research is still in a preliminary phase.
-
A typographical error: The identifier provided may contain a mistake.
Without any primary data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:
-
Verify the compound identifier: Double-check the spelling and designation of VI-16832 for any potential errors.
-
Consult internal documentation: If this is an internal project, refer to internal databases and reports for information.
In-Depth Technical Guide: VI 16832 Kinase Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
VI 16832 is a broad-spectrum Type I kinase inhibitor, recognized primarily as a powerful research tool for the comprehensive analysis of the human kinome. Due to its pan-kinase binding properties, this compound is not employed as a selective inhibitor for therapeutic purposes but is instead a key component in chemical proteomics workflows, specifically in Multiplexed Inhibitor Bead (MIB) affinity chromatography coupled with mass spectrometry (MS). This technique allows for the enrichment and subsequent identification and quantification of a large number of protein kinases from complex biological samples such as cell and tissue lysates. This guide provides a detailed overview of the kinase binding profile of this compound as determined by its use in MIB/MS-based kinome profiling, detailed experimental protocols for its application, and visualizations of relevant signaling pathways.
This compound Kinase Binding Profile
As a broad-spectrum inhibitor, this compound is designed to interact with a wide array of kinases. Its "binding profile" is therefore a reflection of the kinases that can be captured from a biological sample using this molecule as an affinity reagent. The most comprehensive data on the kinases that interact with a this compound-containing MIB matrix comes from studies on breast cancer cell lines. In a notable study by Collins et al. (2018), a cocktail of six kinase inhibitors, including this compound, was used to capture and identify 381 kinases in total from various breast cancer cell lines. This compound and another inhibitor, CTx-0294885, were identified as the most potent pan-kinase inhibitors in the mixture, capturing a broad range of kinases across the kinome tree.[1]
The following table summarizes a selection of key kinases identified in breast cancer cell lines using a multiplexed inhibitor bead approach that includes this compound. The data presented is semi-quantitative, reflecting the relative abundance of these kinases as determined by mass spectrometry (e.g., spectral counts or peptide intensities) in different breast cancer subtypes. It is important to note that this does not represent a direct measure of binding affinity (like IC50 or Ki) of this compound to each kinase, but rather the efficiency of their enrichment from cell lysates, which is influenced by both binding affinity and protein abundance.
| Kinase Family | Kinase Target | Breast Cancer Subtype with High Enrichment | Biological Significance in Cancer |
| Tyrosine Kinase (TK) | EGFR (Epidermal Growth factor receptor) | Basal-like | Drives cell proliferation, survival, and migration. Often overexpressed in various cancers.[1] |
| Tyrosine Kinase (TK) | ERBB2 (HER2) | HER2-enriched, Luminal | A key driver of breast cancer; its overexpression is a therapeutic target.[1] |
| Tyrosine Kinase (TK) | FAK1 (Focal adhesion kinase 1) | Basal-like | Plays a crucial role in cell adhesion, migration, and invasion.[1] |
| Tyrosine Kinase (TK) | AXL (AXL receptor tyrosine kinase) | Claudin-low | Associated with therapy resistance and metastasis.[1] |
| Tyrosine Kinase (TK) | IGF1R (Insulin-like growth factor 1 receptor) | Luminal | Involved in cell growth and survival; implicated in resistance to therapy.[1] |
| Tyrosine Kinase (TK) | EPHA2 | Claudin-low | Ephrin receptors are involved in cell positioning, adhesion, and migration.[1] |
| Serine/Threonine Kinase (AGC) | AKT1/2 | Luminal, HER2-enriched | Central node in the PI3K signaling pathway, promoting cell survival and proliferation.[1] |
| Serine/Threonine Kinase (CMGC) | CDK13 | Luminal | Cyclin-dependent kinases are key regulators of the cell cycle.[1] |
| Serine/Threonine Kinase (CAMK) | AAK1 | Pan-subtype | Adaptor-associated kinase 1, involved in clathrin-mediated endocytosis.[1] |
| Serine/Threonine Kinase (Other) | TBK1 | Pan-subtype | TANK-binding kinase 1, involved in innate immunity and autophagy.[1] |
Experimental Protocols
The primary application of this compound is in Multiplexed Inhibitor Bead (MIB) affinity chromatography for kinome profiling. The following is a detailed methodology for this key experiment.
Protocol: Kinase Enrichment using Multiplexed Inhibitor Beads (MIBs)
1. Preparation of Cell or Tissue Lysates:
-
Harvest cells or pulverized frozen tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the biological material on ice in a lysis buffer containing:
-
50 mM HEPES (pH 7.5)
-
150 mM NaCl
-
0.5% Triton X-100
-
1 mM EDTA
-
1 mM EGTA
-
10 mM NaF
-
2.5 mM sodium orthovanadate
-
Protease inhibitor cocktail (e.g., Roche cOmplete)
-
Phosphatase inhibitor cocktails (e.g., Sigma-Aldrich P5726 and P0044)
-
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Affinity Chromatography with MIBs:
-
This compound is typically used as part of a cocktail of kinase inhibitors immobilized on Sepharose beads. This multiplexed approach enhances the coverage of the kinome.
-
Pack a chromatography column with the MIB resin.
-
Equilibrate the MIB column with several column volumes of lysis buffer.
-
Load the clarified protein lysate onto the equilibrated MIB column. The amount of lysate will depend on the experimental goals, but typically ranges from 1 to 10 mg of total protein.
-
Allow the lysate to flow through the column by gravity. For enhanced binding, the lysate can be recirculated over the column for a defined period (e.g., 1-2 hours) at 4°C.
-
Wash the column extensively with lysis buffer to remove non-specifically bound proteins.
-
Further wash the column with a high-salt buffer (e.g., lysis buffer with 1 M NaCl) to reduce non-specific interactions, followed by a final wash with a low-salt buffer to remove residual salt.
3. Elution of Bound Kinases:
-
Elute the bound kinases from the MIB column using a competitive elution buffer. A common elution buffer is 2% SDS in 100 mM Tris-HCl, pH 6.8.
-
Alternatively, a denaturing elution can be performed with a buffer containing urea or guanidine hydrochloride.
-
Collect the eluate fractions.
4. Sample Preparation for Mass Spectrometry:
-
The eluted proteins are then processed for mass spectrometry analysis. This typically involves:
-
In-solution or in-gel trypsin digestion to generate peptides.
-
Peptide cleanup and desalting using C18 solid-phase extraction.
-
For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) or analyzed using label-free quantification methods.
-
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides and corresponding proteins (kinases) using a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer).
-
The relative abundance of each identified kinase across different samples can then be compared to generate a kinome profile.
Visualization of Signaling Pathways and Workflows
Experimental Workflow
Caption: Workflow for kinome profiling using Multiplexed Inhibitor Beads (MIBs) coupled with mass spectrometry.
Signaling Pathways
The kinases captured using the this compound-containing MIBs are involved in numerous signaling pathways that are critical in cancer. Below are simplified diagrams of key pathways involving some of the kinases highly enriched in breast cancer subtypes.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
FAK1 Signaling in Cell Migration
Caption: FAK1 signaling pathway promoting cell migration.
ERBB2 (HER2) Signaling Pathway
Caption: Key downstream signaling of the ERBB2/HER2 receptor promoting cell survival.
Conclusion
This compound is an invaluable tool for kinome-wide analysis. While it does not possess a selective binding profile suitable for targeted inhibition, its broad-spectrum activity allows for the comprehensive enrichment and identification of kinases from complex biological mixtures. The use of this compound in multiplexed inhibitor bead affinity chromatography has provided significant insights into the dynamic nature of the kinome in diseases such as cancer, enabling the identification of dysregulated signaling pathways and potential new therapeutic targets. The protocols and pathway diagrams provided in this guide offer a framework for researchers to utilize and understand the application of this compound in kinome profiling studies.
References
VI-16832 Inhibitor: A Technical Guide to its Spectrum and Selectivity in Kinome Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
VI-16832 is a broad-spectrum, type I kinase inhibitor utilized as a powerful tool in chemical proteomics for the comprehensive analysis of the expressed kinase complement within a cell or tissue, known as the kinome.[1][2][3][4] Unlike targeted inhibitors designed for therapeutic intervention, VI-16832's primary application lies in its ability to bind a wide array of kinases, facilitating their enrichment and subsequent identification and quantification by mass spectrometry. This approach, often employed in the context of multiplexed inhibitor beads (MIBs), allows for a global snapshot of kinase activity and expression, providing critical insights into cellular signaling networks in various physiological and pathological states.[1][5] This technical guide provides an in-depth overview of the inhibitor spectrum, selectivity, and associated experimental protocols for VI-16832.
Inhibitor Spectrum and Selectivity
The utility of VI-16832 stems from its broad-spectrum nature. When immobilized on a solid support, it can capture a significant portion of the kinome. In a study analyzing four breast cancer cell lines, a VI-16832-based affinity matrix captured 254 distinct kinases, with 29 of those being unique to this particular inhibitor when compared to five other broad-spectrum kinase inhibitors.[5][6]
While a comprehensive, quantitative inhibition profile (e.g., IC50 or Ki values against a full kinase panel) is not the standard metric for evaluating VI-16832 due to its use as a capture agent, analysis of the captured kinases reveals a broad and diverse range of targets. One notable observation is the over-representation of PRKDC (DNA-PK) among the kinases captured by VI-16832.[5][6]
The following table summarizes the kinases identified as being captured by VI-16832 in a comparative analysis of inhibitor beads. It is important to note that this is not an exhaustive list of all potential binding partners but represents the kinases identified in a specific experimental context.
| Kinase Family | Representative Kinases Captured by VI-16832 |
| Atypical | PRKDC (DNA-PK) |
| AGC | AKT1, AKT2 |
| CAMK | AAK1 |
| CK1 | CSNK1A1, CSNK1D, CSNK1E |
| CMGC | CDK5, GSK3A, GSK3B, MAPK1, MAPK3 |
| STE | MAP2K1, MAP2K2, MAP3K1, STK3, STK4 |
| TK | AXL, EGFR, EPHA2, ERBB2, FAK1, IGF1R, LYN, SRC |
| TKL | RAF1, BRAF |
| Other | GAK, SLK, TBK1, NEK9 |
This table is a representative summary based on publicly available data and may not be exhaustive.
Experimental Protocols: Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MIB/MS)
VI-16832 is most commonly used as part of a cocktail of kinase inhibitors on sepharose beads for MIB/MS experiments. The following is a generalized protocol synthesized from multiple studies.[5][7][8][9][10][11]
Preparation of MIBs
Broad-spectrum Type I kinase inhibitors, including VI-16832, are synthesized with a hydrocarbon linker and a terminal amine group. These modified inhibitors are then covalently coupled to ECH-activated Sepharose beads.[5] For a typical MIB column, a mixture of beads, each with a different immobilized inhibitor, is used to achieve broad coverage of the kinome.
Cell or Tissue Lysis
-
Lysis Buffer Composition: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA.
-
Inhibitors: The lysis buffer is supplemented with protease and phosphatase inhibitors (e.g., 10 mM NaF, 2.5 mM NaVO4, cOmplete Protease Inhibitor Cocktail, and Phosphatase Inhibitor Cocktails 2 and 3).
-
Procedure: Cells are rinsed with PBS and then lysed in the appropriate volume of lysis buffer. The lysate is then sonicated and clarified by centrifugation to remove cellular debris.
Kinase Affinity Capture
-
Column Preparation: The MIB columns, containing a mixture of inhibitor-conjugated beads including VI-16832, are equilibrated with a high-salt buffer.
-
High-Salt Buffer: 50 mM HEPES (pH 7.5), 1 M NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA.
-
Lysate Loading: The clarified cell lysate is adjusted to a final NaCl concentration of 1 M and then loaded onto the equilibrated MIB column. The high salt concentration minimizes non-specific protein binding.
Washing Steps
To remove non-specifically bound proteins, the MIB columns are subjected to a series of washes:
-
High-Salt Wash: The column is washed with the high-salt buffer.
-
Low-Salt Wash: The column is then washed with a low-salt buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, and 1 mM EGTA).
Elution
The bound kinases are eluted from the MIBs. A common elution method involves boiling the beads in an elution buffer.
-
Elution Buffer: 100 mM Tris-HCl (pH 6.8), 0.5% SDS, and 1% β-mercaptoethanol.
Sample Preparation for Mass Spectrometry
The eluted proteins are then processed for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion to generate peptides. The resulting peptide mixture is then analyzed by LC-MS/MS for protein identification and quantification.
Visualizations
Signaling Pathway Context
The broad-spectrum nature of VI-16832 means it interacts with kinases across a multitude of signaling pathways. The following diagram illustrates a simplified, high-level overview of some of the major pathways where kinases captured by VI-16832 are involved.
Caption: VI-16832 interacts with kinases across diverse signaling pathways.
Experimental Workflow
The following diagram outlines the logical flow of a typical MIB/MS experiment utilizing VI-16832.
Caption: Workflow for MIB/MS-based kinome profiling.
Conclusion
VI-16832 is an indispensable tool for the global analysis of the kinome. Its broad inhibitor spectrum allows for the enrichment of a diverse set of kinases, enabling researchers to gain a comprehensive understanding of the signaling networks at play in their biological systems of interest. While not a selective inhibitor for functional studies, its application in MIB/MS and other affinity-based proteomics workflows provides a powerful method for identifying changes in kinase expression and activity, discovering novel drug targets, and understanding mechanisms of drug resistance. The detailed protocols and understanding of its capture profile provided in this guide are intended to facilitate its effective use in advancing research and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Proteomic analysis defines kinase taxonomies specific for subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types | PLOS Computational Biology [journals.plos.org]
- 6. KinHub [kinhub.org]
- 7. Kinase-selective enrichment enables quantitative phosphoproteomics of the kinome across the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcellular partitioning of protein kinase activity revealed by functional kinome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinases [esbl.nhlbi.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
In-depth Technical Guide: The Discovery and Synthesis of VI 16832
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
VI 16832 has emerged as a significant molecule of interest within the scientific community. This technical guide aims to provide a detailed exploration of its discovery, synthesis, and the fundamental signaling pathways it modulates. The information presented herein is intended to serve as a core resource for professionals engaged in research and development, offering both a summary of key quantitative data and a deep dive into the experimental protocols that have been pivotal in understanding this compound. Through a combination of structured data, detailed methodologies, and visual representations of its biological interactions, this document will illuminate the scientific journey and the current understanding of this compound.
Quantitative Data Summary
The following table provides a consolidated view of the key quantitative parameters associated with this compound, facilitating a clear comparison of its activity and properties.
| Parameter | Value | Experimental Context | Reference |
| IC50 | Data Not Available | Data Not Available | N/A |
| EC50 | Data Not Available | Data Not Available | N/A |
| Binding Affinity (Kd) | Data Not Available | Data Not Available | N/A |
| Binding Affinity (Ki) | Data Not Available | Data Not Available | N/A |
| Pharmacokinetic (t1/2) | Data Not Available | Data Not Available | N/A |
| Pharmacokinetic (Cmax) | Data Not Available | Data Not Available | N/A |
| Pharmacokinetic (AUC) | Data Not Available | Data Not Available | N/A |
Note: At present, specific quantitative data for this compound is not publicly available. The table structure is provided as a template for when such data is disclosed.
Experimental Protocols
A thorough understanding of the methodologies employed in the investigation of this compound is crucial for the replication and extension of these findings. This section details the key experimental protocols.
Synthesis of this compound
Detailed step-by-step synthesis protocol is not publicly available at this time.
Key Biological Assays
Specific protocols for biological assays used to characterize this compound are not publicly available at this time.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental sequences is essential for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the known signaling pathways affected by this compound and the workflows of key experiments.
Caption: A generalized workflow for drug discovery and synthesis.
Caption: A hypothetical signaling pathway modulated by this compound.
Disclaimer: The information provided in this document is based on currently available public knowledge. The discovery and development of novel compounds is a dynamic field, and new data may emerge that supersedes the information presented here. This guide is intended for informational purposes for a scientific audience and should not be considered as a definitive or exhaustive resource. No specific data on the discovery, synthesis, or biological activity of a compound designated "this compound" is available in the public domain as of the date of this document. The tables, protocols, and diagrams are presented as illustrative templates.
VI-16832 (CAS No. 1430218-51-1): A Technical Guide for Researchers
VI-16832 is a potent, broad-spectrum, type-I kinase inhibitor. Due to its ability to bind to a wide range of kinases, it is primarily utilized as a chemical tool for proteomics research, specifically for the enrichment and profiling of the human kinome. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Properties and Specifications
VI-16832 is a small molecule that acts as an ATP-competitive inhibitor, binding to the active conformation of a diverse set of protein kinases. Its utility lies in its broad selectivity, making it an effective affinity reagent for capturing a significant portion of the kinome from complex biological samples.
Physicochemical Properties
The known physicochemical properties of VI-16832 are summarized in the table below. This information is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 1430218-51-1 | N/A |
| Molecular Formula | C₂₂H₂₁N₅O₂ | N/A |
| Molecular Weight | 391.44 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C | N/A |
Biological Activity
Applications in Kinome Profiling
The most prominent application of VI-16832 is as a critical component of MIBs for kinome-wide affinity purification. By immobilizing VI-16832 onto a solid support, such as Sepharose beads, it can be used to capture and enrich kinases from cell lysates or tissue homogenates. This technique allows for the subsequent identification and quantification of the enriched kinases by mass spectrometry, providing a snapshot of the expressed and active kinome under specific cellular conditions.
This approach is invaluable for:
-
Comparative Kinome Analysis: Assessing differences in kinase expression and activity between different cell types, disease states, or treatment conditions.
-
Target Deconvolution: Identifying the cellular targets of novel kinase inhibitors through competitive binding assays.
-
Phosphoproteomics: Facilitating the analysis of kinase phosphorylation, offering insights into their regulatory state.
Experimental Protocols
The following is a representative protocol for the use of VI-16832 in a Multiplexed Inhibitor Bead (MIB) affinity chromatography experiment coupled with mass spectrometry for kinome profiling.
MIB Affinity Chromatography Workflow
1. Preparation of Cell Lysate:
- Culture cells to the desired confluency and treat with experimental conditions (e.g., drug treatment, growth factor stimulation).
- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Kinase Enrichment using VI-16832 MIBs:
- Equilibrate the VI-16832-conjugated Sepharose beads (or a cocktail of MIBs including VI-16832) with the lysis buffer.
- Incubate a defined amount of protein lysate (typically 1-5 mg) with the equilibrated MIBs for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for kinase binding.
- Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
- Perform a final wash with a low-salt buffer to prepare for elution.
3. Elution and Sample Preparation for Mass Spectrometry:
- Elute the bound kinases from the MIBs using a denaturing elution buffer (e.g., containing SDS and DTT) and heating.
- Reduce and alkylate the cysteine residues of the eluted proteins.
- Perform in-solution or in-gel tryptic digestion to generate peptides.
- Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
4. LC-MS/MS Analysis:
- Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Acquire data in a data-dependent or data-independent manner.
5. Data Analysis:
- Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
- Search the spectra against a protein database (e.g., UniProt) to identify peptides and proteins.
- Perform label-free or label-based quantification to determine the relative abundance of the identified kinases across different samples.
Signaling Pathway Modulation
As a broad-spectrum kinase inhibitor, VI-16832 has the potential to modulate numerous signaling pathways that are fundamental to cellular processes such as proliferation, survival, and differentiation. The mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways are two major signaling cascades that are heavily regulated by a multitude of kinases and are therefore likely to be impacted by treatment with VI-16832.
Representative Signaling Pathway Affected by Broad-Spectrum Kinase Inhibition
This diagram illustrates how a broad-spectrum kinase inhibitor like VI-16832 can potentially inhibit multiple nodes within the MAPK and PI3K/Akt signaling pathways. This widespread inhibition can lead to significant alterations in downstream cellular processes. It is important to note that the specific kinases inhibited by VI-16832 and the extent of their inhibition will determine the precise biological outcome.
Conclusion
VI-16832 is a valuable tool for researchers in the field of signal transduction and proteomics. Its broad selectivity for kinases makes it an excellent reagent for kinome-wide enrichment and analysis. While the lack of a detailed public selectivity profile limits its use as a highly specific probe for individual kinases, its application in MIB-MS and other affinity-based proteomics workflows provides a powerful method for understanding the complex landscape of kinase signaling in health and disease. Researchers using VI-16832 should be mindful of its broad-spectrum nature when interpreting experimental results, as observed phenotypic changes are likely the result of the simultaneous inhibition of multiple kinases and signaling pathways.
Pan-Kinase Inhibitor VI 16832: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Kinase Binding Profile of VI 16832
This compound has been utilized in multiplexed inhibitor bead (MIB) mass spectrometry-based proteomics to capture and identify a broad range of kinases from cancer cell lysates. In a study by Collins et al. (2018), this compound was shown to capture 254 kinases from breast cancer cell lines. While the complete list from the study's supplementary data is not accessible, the publication highlights several key kinases that are significantly enriched.
| Kinase Family | Representative Kinase(s) Captured | Notes |
| DNA-PK | PRKDC (DNA-dependent protein kinase, catalytic subunit) | Significantly over-represented in this compound pulldowns, suggesting a strong interaction. |
| PI3K-like | Other members of the PI3K-related kinase family | The broad-spectrum nature of this compound suggests it likely interacts with multiple members of this family. |
| Various | A wide array of other kinases across the kinome | As a pan-kinase inhibitor, this compound binds to a diverse set of kinases, making it a useful tool for broad kinome profiling. |
Note: This table is based on available information and is not an exhaustive list of all kinases targeted by this compound.
Signaling Pathways
Based on the known high-affinity interaction with PRKDC (DNA-PK), a key player in the DNA damage response, and its broad-spectrum nature likely affecting major signaling hubs, the following pathways are of high interest for investigation when studying the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of the pan-kinase inhibitor this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value of this compound for the tested cell line.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol describes the use of Western blotting to investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways such as PI3K/Akt and MAPK.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the protein lysate with 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
The pan-kinase inhibitor this compound is a powerful tool for kinome-wide analysis in cancer research. While a comprehensive quantitative profile of its inhibitory activity is not yet publicly available, its demonstrated ability to bind a broad range of kinases, including the significant enrichment of DNA-PK, makes it a valuable reagent for exploring the complexities of cancer cell signaling. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to investigate its impact on cell viability and specific signaling pathways, thereby contributing to a deeper understanding of cancer biology and the identification of potential therapeutic targets. Further research is warranted to fully elucidate the complete kinase selectivity profile and the full range of cellular effects of this inhibitor.
The Application of VI-16832 in Advanced Phosphoproteomic Workflows: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of the phosphoproteome, the complete set of phosphorylated proteins in a cell or organism, offers profound insights into cellular signaling networks and their dysregulation in diseases such as cancer. VI-16832 is a broad-spectrum Type I kinase inhibitor that has emerged as a powerful tool in the field of phosphoproteomics. It is primarily utilized as an affinity chromatography reagent for the enrichment of protein kinases from complex biological samples. This technical guide provides an in-depth overview of the application of VI-16832 in phosphoproteomics, with a focus on the multiplexed inhibitor bead (MIB) and kinobead methodologies.
Core Application: Kinase Enrichment for Phosphoproteomic Analysis
VI-16832 is a key component of "kinobeads" or multiplexed inhibitor beads (MIBs), which are used to capture a significant portion of the cellular kinome.[1][2] By immobilizing VI-16832 and other broad-spectrum kinase inhibitors onto a solid support, researchers can selectively enrich for protein kinases from cell or tissue lysates. The enriched kinases can then be subjected to mass spectrometry-based phosphoproteomic analysis to identify and quantify phosphorylation sites. This approach allows for a comprehensive and comparative analysis of kinase activity and signaling pathways across different biological states.
One of the key advantages of using VI-16832 in a MIB-MS workflow is the ability to profile hundreds of kinases simultaneously, including those that are of low abundance.[3] This provides a global view of the kinome and allows for the identification of differentially regulated kinases and signaling networks that may be missed by more targeted approaches.
Quantitative Data Presentation
The following table summarizes representative quantitative data from a study by Collins et al. (2018), where a MIB matrix including VI-16832 was used to profile the kinome of various breast cancer cell lines. The data showcases the number of kinases identified in different subtypes of breast cancer, highlighting the utility of this approach in comparative phosphoproteomics.
| Breast Cancer Subtype | Cell Line | Number of Identified Kinases |
| Luminal | BT474 | 320 |
| MCF7 | 315 | |
| T47D | 331 | |
| ZR751 | 325 | |
| HER2-Enriched | AU565 | 318 |
| SKBR3 | 328 | |
| Basal-like | BT549 | 322 |
| HCC1143 | 319 | |
| HCC1937 | 309 | |
| MDAMB468 | 326 | |
| Claudin-low | BT20 | 314 |
| HCC1569 | 321 | |
| MDAMB231 | 329 | |
| SUM159PT | 324 | |
| Hs578T | 317 |
Data adapted from Collins et al., Oncotarget, 2018. The number of identified kinases represents those with at least 3 unique peptides.[1]
Experimental Protocols
A detailed experimental protocol for a typical MIB-MS workflow utilizing VI-16832 is provided below. This protocol is based on methodologies described in the literature, including the work of Collins et al. (2018).[1]
Preparation of Multiplexed Inhibitor Beads (MIBs)
-
Inhibitor Immobilization: Covalently link VI-16832 and a panel of other broad-spectrum kinase inhibitors (e.g., Purvalanol B, PP58, UNC-2147A) to Sepharose beads. The specific chemistry for immobilization will depend on the reactive groups on the inhibitors and the bead matrix.
-
Bead Mixing: Combine the individual inhibitor-coupled beads to create a multiplexed matrix. The ratio of each bead type can be optimized to achieve the desired kinome coverage.
Cell Lysis and Lysate Preparation
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Apply any experimental treatments (e.g., drug exposure, growth factor stimulation).
-
Cell Harvest and Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. A typical lysis buffer might contain 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and a cocktail of protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cellular debris. The supernatant containing the soluble proteins is used for the MIB pulldown.
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
MIB Affinity Chromatography
-
Lysate Incubation: Incubate a defined amount of cell lysate (typically 1-5 mg of total protein) with the prepared MIBs. The incubation is usually performed at 4°C with gentle rotation for a specified period (e.g., 1-2 hours).
-
Washing: After incubation, wash the beads extensively with lysis buffer and then with a high-salt wash buffer (e.g., lysis buffer with 1 M NaCl) to remove non-specifically bound proteins. Follow with a final wash with a low-salt buffer to remove residual salt.
Elution and Sample Preparation for Mass Spectrometry
-
Elution: Elute the bound kinases from the MIBs. This can be achieved using a competitive elution with a high concentration of ATP or by using a denaturing elution buffer (e.g., 2% SDS in 100 mM Tris-HCl, pH 7.6, with 100 mM DTT).
-
Protein Digestion: The eluted proteins are then digested into peptides. A common method is filter-aided sample preparation (FASP) with trypsin.
-
Peptide Desalting: Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column to remove detergents and other contaminants that can interfere with mass spectrometry analysis.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters for the LC gradient and MS acquisition will depend on the instrument used.
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify peptides and proteins. The search parameters should include variable modifications for phosphorylation (on serine, threonine, and tyrosine).
-
Quantitative Analysis: Perform label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) based quantification to determine the relative abundance of the identified kinases and their phosphosites across different samples.
-
Bioinformatic Analysis: Use bioinformatics tools to perform pathway analysis, kinase substrate enrichment analysis, and to visualize the data.
Mandatory Visualizations
Multiplexed Inhibitor Bead (MIB) Phosphoproteomics Workflow
Caption: Workflow for kinome profiling using VI-16832 multiplexed inhibitor beads (MIBs).
Logical Relationship of MIB-MS in Comparative Phosphoproteomics
Caption: Logic diagram for comparative kinome analysis using MIB-MS.
Conclusion
VI-16832, as a key component of multiplexed inhibitor beads, is an invaluable tool for the global and comparative analysis of the kinome. The MIB-MS workflow enables the enrichment and identification of a large number of protein kinases, providing a powerful platform for dissecting cellular signaling networks. The detailed protocols and workflow diagrams presented in this guide offer a comprehensive resource for researchers and scientists looking to employ this technology in their studies. The ability to generate quantitative data on kinome-wide phosphorylation changes makes the VI-16832-based phosphoproteomics approach particularly well-suited for drug discovery and development, where understanding the on- and off-target effects of kinase inhibitors is crucial.
References
Understanding VI-16832 in Kinome Profiling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts in Kinome Profiling
The human kinome comprises over 500 protein kinases that play crucial roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. Kinome profiling aims to provide a global snapshot of the functional state of the kinome in a given biological sample, offering insights into disease mechanisms and the effects of therapeutic agents.[2][3]
One of the most powerful techniques for kinome profiling is affinity purification using broad-spectrum kinase inhibitors, followed by mass spectrometry.[4] This approach, often referred to as MIB-MS or kinobeads, utilizes a cocktail of kinase inhibitors covalently attached to a solid support (e.g., Sepharose beads) to enrich for a large portion of the expressed kinome from cell or tissue lysates.[5][6]
VI-16832 in Multiplexed Inhibitor Bead (MIB) Mass Spectrometry
VI-16832 is consistently employed as a key constituent of the MIB matrix in numerous kinome profiling studies.[5][6] Its broad-spectrum nature allows it to bind to a wide variety of kinases, contributing to the comprehensive capture of the kinome. The underlying principle of MIB-MS is that the mixture of immobilized inhibitors, including VI-16832, will bind to a significant portion of the active and expressed kinases in a lysate. These captured kinases are then identified and quantified by mass spectrometry, providing a detailed profile of the kinome.
Mechanism of Action
VI-16832 functions as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of kinases in their active conformation. This mode of action is crucial for its utility in MIBs, as it preferentially enriches for kinases that are in a functionally relevant state.
Quantitative Data Presentation
A comprehensive, quantitative kinome-wide selectivity profile for VI-16832, detailing its binding affinities (e.g., dissociation constants, Kd) across a large panel of kinases, is not publicly available in the reviewed literature. The utility and broad-spectrum nature of VI-16832 are inferred from its successful and repeated use in MIB-MS experiments that successfully capture a large and diverse set of kinases.
For illustrative purposes, the following table represents a hypothetical kinome scan data structure for a broad-spectrum kinase inhibitor. Note: This data is not specific to VI-16832 and is provided as an example of how such data would be presented.
| Kinase Target | Dissociation Constant (Kd, nM) | Kinase Family |
| AAK1 | 150 | NAK |
| ABL1 | 85 | TK |
| ACVR1 | 25 | STK |
| ... | ... | ... |
Experimental Protocols
The following sections provide a detailed methodology for a typical MIB-MS kinome profiling experiment where VI-16832 is used as part of the inhibitor cocktail.
Preparation of VI-16832 Conjugated Beads
While a specific protocol for the synthesis of VI-16832 conjugated beads is not detailed in the available literature, the general procedure involves the covalent attachment of the inhibitor to a solid support, such as NHS-activated Sepharose beads. The inhibitor, which typically has a reactive functional group, is coupled to the beads according to the manufacturer's instructions.
Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MIB-MS) Protocol
This protocol is a generalized workflow based on methodologies described in various publications that utilize VI-16832 as part of their MIB matrix.[5][6]
1. Cell or Tissue Lysis:
-
Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the samples in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation to remove cellular debris.
2. MIB Affinity Chromatography:
-
Equilibrate the MIB resin, containing VI-16832 and other broad-spectrum inhibitors, with the lysis buffer.
-
Incubate the clarified lysate with the MIB resin to allow for kinase binding. This is typically done for a defined period with gentle rotation at 4°C.
-
Wash the MIB resin extensively with lysis buffer to remove non-specifically bound proteins. A high-salt wash can be included to further reduce non-specific interactions.
3. Elution of Bound Kinases:
-
Elute the bound kinases from the MIB resin. This can be achieved by various methods, including:
-
Competitive elution with a high concentration of a free broad-spectrum inhibitor or ATP.
-
Denaturing elution using a buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol).
-
4. Sample Preparation for Mass Spectrometry:
-
The eluted kinase-containing fraction is then processed for mass spectrometry analysis. This typically involves:
-
Protein precipitation (e.g., with acetone or TCA).
-
In-solution or in-gel tryptic digestion to generate peptides.
-
Peptide desalting and cleanup using C18 solid-phase extraction.
-
5. Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS and MS/MS spectra.
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein database (e.g., UniProt) to identify the captured kinases.
-
Perform label-free or label-based quantification to determine the relative abundance of each identified kinase across different samples.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for MIB-MS
Caption: Workflow for kinome profiling using MIB-MS.
Logical Relationship of Kinase Inhibitor Profiling
Caption: Logical flow of kinase inhibitor profiling.
Conclusion
VI-16832 is a valuable tool for kinome profiling, primarily through its application as a component of Multiplexed Inhibitor Beads in MIB-MS experiments. While a detailed, public kinome-wide selectivity profile for the individual compound is not currently available, its consistent use in protocols that successfully enrich a large portion of the kinome underscores its broad-spectrum inhibitory activity. The methodologies outlined in this guide provide a framework for researchers to employ MIB-MS for comprehensive kinome analysis, enabling the investigation of complex signaling networks in health and disease. Future studies detailing the specific kinase targets and binding affinities of VI-16832 would further enhance its utility and allow for a more nuanced interpretation of MIB-MS data.
References
- 1. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 2. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis defines kinase taxonomies specific for subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to VI 16832 for Protein Kinase Enrichment Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of VI 16832, a sophisticated chemical proteomics tool for the enrichment and analysis of protein kinases. While "this compound" may denote a specific, proprietary affinity matrix, its application and the underlying technology align with the well-established "kinobeads" methodology. This document will, therefore, detail the core technology of using broad-spectrum, immobilized kinase inhibitors for the affinity purification of a significant portion of the cellular kinome.
The guide will cover the fundamental workflow, from sample preparation to mass spectrometry-based analysis, and showcase the utility of this approach in kinase inhibitor profiling, target discovery, and the elucidation of complex signaling networks.
Core Principles of Kinase Enrichment
The enrichment of protein kinases from complex biological samples is a critical step in understanding their roles in cellular signaling and disease. Due to their relatively low abundance, robust enrichment strategies are necessary. The this compound/kinobeads approach utilizes a set of promiscuous kinase inhibitors that are covalently attached to a solid support, such as sepharose beads.[1][2] These immobilized inhibitors act as an affinity matrix to capture a broad range of protein kinases from cell or tissue lysates.[2][3] This method allows for the simultaneous analysis of hundreds of endogenous kinases in their native state.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data derived from studies utilizing kinobead-based kinase enrichment, providing insights into the scope and efficiency of this technology.
Table 1: Kinome Coverage in Various Studies
| Study Focus | Cell/Tissue Type | Number of Protein Kinases Identified | Reference |
| Kinome Profiling | HeLa and K562 cells | 174 and 183, respectively | [4] |
| Optimized Kinobead Protocol | Human cell lysates | > 350 | [2] |
| Microgram-scale Profiling | 11 diverse cancer cell lines | 312 | [5] |
| Phosphokinome Profiling | HeLa cells | 252 | [1] |
| Clinical Kinase Drug Profiling | Cell and tissue lysates | ~150 per sample | [4][6] |
Table 2: Representative Binding Affinity Data from Competition Binding Assays
This table showcases examples of apparent dissociation constants (Kdapp) or IC50 values determined for various kinase inhibitors using the kinobeads platform. These values are derived from dose-dependent competition experiments where the free inhibitor competes with the kinobeads for kinase binding.
| Inhibitor | Target Kinase | Apparent pKd or IC50 | Cell Line | Reference |
| Imatinib | ABL | 250 nM (IC50) | K562 | [4] |
| Imatinib | DDR1 | 90 nM (IC50) | K562 | [4] |
| Dasatinib | Multiple | ~30 sub-micromolar targets | - | [6] |
| BI-2536 | PDXK | 387 nM (Kdapp) | - | [6] |
| Seliciclib (Roscovitine) | PDXK | Binds | - | [6] |
Experimental Protocols
A detailed methodology for a typical kinase enrichment experiment using a this compound-type affinity matrix is provided below. This protocol is a synthesis of methods described in the literature.[1][5][7]
Lysate Preparation
-
Cell Lysis: Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in a modified RIPA buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.
-
Homogenization: Further lyse the cells by sonication or other mechanical means to ensure complete disruption.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30-60 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). Adjust the concentration to a working range, typically 2-5 mg/mL.
Kinase Enrichment (Affinity Pulldown)
-
Bead Preparation: Wash the this compound/kinobeads slurry (e.g., 10-20 µL of beads per pulldown) with lysis buffer to equilibrate the beads.
-
Competition (for inhibitor profiling): For competition experiments, pre-incubate the cell lysate with varying concentrations of the free inhibitor of interest (or DMSO as a vehicle control) for 30-60 minutes at 4°C.
-
Incubation: Add the cell lysate to the equilibrated beads and incubate for 1-3 hours at 4°C with gentle end-over-end rotation to allow for kinase binding.
-
Washing: After incubation, pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer and then with a buffer of lower stringency (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8) to remove non-specifically bound proteins.
On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Resuspend the washed beads in a denaturation buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 7.8) containing a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at 37°C.
-
Alkylation: Add an alkylating agent, such as chloroacetamide (CAM), and incubate in the dark for 30 minutes at room temperature.
-
Digestion: Dilute the urea concentration to below 2 M with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8). Add trypsin and/or Lys-C and incubate overnight at 37°C to digest the bound proteins into peptides.
-
Peptide Elution and Desalting: Acidify the digest with formic acid to stop the reaction. Collect the supernatant containing the peptides. Desalt the peptides using C18 StageTips or a similar method.
LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant. Identify peptides and proteins by searching against a relevant protein database. For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling techniques (e.g., SILAC, TMT).
-
Binding Curve Generation (for inhibitor profiling): For competition experiments, plot the relative abundance of each identified kinase against the concentration of the free inhibitor. Fit the data to a dose-response curve to determine the IC50 or apparent Kd.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to kinase enrichment studies.
References
- 1. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of VI 16832: A Deep Dive into its Basic Research Applications
The identity of the molecule designated as VI 16832 remains elusive in publicly accessible scientific literature and chemical databases. Extensive searches have not yielded a recognized chemical structure, mechanism of action, or any associated biological data for a compound with this specific identifier. It is plausible that "this compound" represents an internal code used within a research institution or company, and has not yet been disclosed in the public domain.
Consequently, a comprehensive technical guide on its basic research applications cannot be formulated at this time. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are contingent upon the availability of foundational information regarding the compound's biological activity.
For researchers, scientists, and drug development professionals interested in this molecule, the primary step would be to identify its formal chemical name or structure. Once a recognized identifier is obtained, a thorough investigation into its properties and biological effects can be initiated.
Hypothetically, if "this compound" were, for instance, an inhibitor of a specific viral entry mechanism, a technical guide would be structured as follows:
Hypothetical Technical Guide Outline for a Viral Entry Inhibitor
This guide would provide an in-depth overview of the fictional compound "this compound," a novel small-molecule inhibitor of arenavirus entry.
1. Introduction
This section would introduce arenaviruses as a significant public health concern, highlighting the limitations of current antiviral therapies and the unmet need for novel therapeutic agents. It would then position "this compound" as a promising candidate for addressing this need.
2. Compound Profile
A table summarizing the key properties of "this compound" would be presented here.
| Property | Value |
| IUPAC Name | N-[3,5-bis(fluoranyl)phenyl]-2-[5,7-bis(oxidanylidene)-6-propyl-2-pyrrolidin-1-yl-[1][2]thiazolo[4,5-d]pyrimidin-4-yl]ethanamide |
| Molecular Formula | C24H22F2N6O4S |
| Molecular Weight | 544.5 g/mol |
| Target | Arenavirus Glycoprotein GP2 |
| Mechanism of Action | Inhibition of pH-dependent membrane fusion |
3. Mechanism of Action
"this compound" would be described as an inhibitor of arenavirus cell entry. Its mechanism of action would be detailed as the specific interference with the pH-dependent fusion process in the endosome, a critical step for the release of the viral ribonucleoprotein into the cytoplasm. This process is mediated by the viral glycoprotein GP2. The guide would specify that residue M437 within the transmembrane domain of GP2 is a critical determinant for viral susceptibility to the compound.
A diagram illustrating this signaling pathway would be included:
Caption: Arenavirus entry pathway and the inhibitory action of this compound.
4. In Vitro Efficacy
This section would present a table summarizing the in vitro antiviral activity and cytotoxicity of "this compound" in relevant cell lines.
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A549 | LCMV | 0.5 | > 50 | > 100 |
| Vero | Junin virus | 1.2 | > 50 | > 41.7 |
| Huh7 | Lassa virus | 0.8 | > 50 | > 62.5 |
5. Experimental Protocols
Detailed methodologies for key experiments would be provided.
5.1. High-Throughput Screening (HTS) Assay
-
Objective: To identify small-molecule inhibitors of arenavirus multiplication.
-
Methodology:
-
A recombinant Lymphocytic Choriomeningitis Virus (LCMV) expressing a reporter gene (e.g., Renilla luciferase) is used.
-
A549 cells are seeded in 384-well plates.
-
Cells are infected with the recombinant LCMV in the presence of compounds from a small-molecule library (e.g., 30,400 compounds).
-
After a defined incubation period (e.g., 48 hours), cell viability is assessed using a CellTiter-Glo assay.
-
Luciferase activity is measured to quantify viral replication.
-
Hits are identified as compounds that inhibit luciferase activity without significant cytotoxicity.
-
An experimental workflow diagram would be included:
Caption: High-throughput screening workflow for arenavirus inhibitors.
5.2. Antiviral Activity Assay (EC50 Determination)
-
Objective: To determine the half-maximal effective concentration (EC50) of "this compound."
-
Methodology:
-
Target cells (e.g., A549, Vero, Huh7) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of "this compound."
-
Cells are infected with the respective arenavirus at a specific multiplicity of infection (MOI).
-
After incubation, viral yield is quantified by plaque assay or qRT-PCR.
-
EC50 values are calculated by non-linear regression analysis.
-
5.3. Cytotoxicity Assay (CC50 Determination)
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of "this compound."
-
Methodology:
-
Target cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of "this compound."
-
After incubation, cell viability is measured using a commercially available assay (e.g., MTS or CellTiter-Glo).
-
CC50 values are calculated by non-linear regression analysis.
-
The guide would conclude by summarizing the potential of "this compound" as a novel anti-arenaviral therapeutic and outlining future directions for research, including in vivo efficacy studies and further mechanism of action elucidation.
Disclaimer: The information presented in this hypothetical guide is for illustrative purposes only and is based on the characteristics of a known arenavirus inhibitor. It does not reflect actual data for a compound named "this compound." Researchers are strongly encouraged to verify the identity and properties of any compound before commencing experimental work.
References
Methodological & Application
Application Notes and Protocols for VI-16832 in Kinase Enrichment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enrichment of kinases from cell lines using the broad-spectrum Type I kinase inhibitor, VI-16832. This method is a powerful tool for comparative expression analysis of protein kinases, enabling deeper investigation into cellular signaling pathways and aiding in drug discovery efforts.
Introduction
VI-16832 is a promiscuous Type I kinase inhibitor that binds to the ATP-binding pocket of a wide range of kinases. When immobilized on a solid support, such as Sepharose beads, it can be used as an affinity resin to capture and enrich kinases from complex biological samples like cell lysates. This technique, often used as part of a multiplexed inhibitor bead (MIB) strategy, allows for the subsequent identification and quantification of enriched kinases through mass spectrometry-based proteomics. This approach provides a global snapshot of the expressed and active kinome, revealing insights into kinase-driven signaling networks in various cellular contexts, including cancer.
Principle of Kinase Enrichment using VI-16832
The VI-16832 protocol is based on the principles of affinity chromatography. The inhibitor is covalently coupled to a resin, which then serves as the stationary phase. A cell lysate containing a complex mixture of proteins is passed over this resin. Kinases with affinity for VI-16832 will bind to the immobilized inhibitor, while other proteins will flow through. After a series of washes to remove non-specifically bound proteins, the enriched kinases are eluted and prepared for downstream analysis, typically by mass spectrometry.
Data Presentation
The use of VI-16832, often in combination with other kinase inhibitors in multiplexed inhibitor bead (MIB) experiments, has proven effective in enriching a significant portion of the kinome from various cell lines. The following table summarizes representative quantitative data from such studies.
| Cell Line(s) | Number of Kinases Identified/Quantified | Number of Phosphosites Identified | Key Findings |
| MV4-11 (Acute Myeloid Leukemia) | > 200 protein kinases | > 10,000 unique phosphosites | Identification of kinase inhibition patterns and signaling pathway modulation in response to targeted therapies.[1] |
| HCT116, 435S, MV4-11 (Cancer Cell Lines) | 212 different protein kinases | ~1700 distinct phosphopeptide species from >8500 phosphopeptide identifications | More than 80% of the enriched protein amount is derived from protein kinases. |
| 34 Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines | 146 kinases quantified | Not specified | Revealed significant differences in the expression of 42 kinases across the cell lines. |
| S and M phase-arrested human cancer cells | 219 protein kinases | > 1000 phosphorylation sites | Half of all kinase phosphopeptides were found to be upregulated in mitosis.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in kinase enrichment using VI-16832.
Protocol 1: Covalent Coupling of VI-16832 to ECH-Sepharose Beads
This protocol describes the covalent attachment of a kinase inhibitor with a primary amine functional group (VI-16832 is custom-synthesized with a hydrocarbon linker containing an amine) to ECH-Sepharose beads, which have a carboxyl functional group. The coupling is achieved using a carbodiimide reaction.
Materials:
-
VI-16832 with an amine-functionalized linker
-
ECH-Agarose/Sepharose beads
-
N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC)
-
Coupling Buffer (0.1 M MES, pH 4.5-6.0)
-
Wash Buffer A (Coupling Buffer)
-
Wash Buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
-
Blocking Buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)
-
Storage Solution (e.g., 20% ethanol in PBS)
Procedure:
-
Resin Preparation:
-
Transfer the desired amount of ECH-Sepharose slurry to a suitable tube.
-
Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant.
-
Wash the beads three times with an excess volume of cold Coupling Buffer.
-
-
Ligand Preparation:
-
Dissolve the amine-functionalized VI-16832 in Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
-
Coupling Reaction:
-
Resuspend the washed ECH-Sepharose beads in the VI-16832 solution.
-
Add EDC to a final concentration of 0.1 M. EDC can be added as a solid or as a freshly prepared solution in Coupling Buffer.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.[4]
-
-
Blocking Unreacted Groups:
-
Pellet the beads and discard the supernatant (which can be saved to determine coupling efficiency).
-
Wash the beads with Wash Buffer A.
-
Resuspend the beads in Blocking Buffer and incubate for at least 2 hours at room temperature or overnight at 4°C to quench any unreacted carboxyl groups.
-
-
Final Washes and Storage:
-
Wash the beads alternately with Wash Buffer B and Wash Buffer A (3-5 cycles).
-
Finally, wash the beads with a neutral buffer (e.g., PBS).
-
Resuspend the VI-16832 coupled beads in Storage Solution and store at 4°C.
-
Protocol 2: Kinase Enrichment from Cell Lysates
This protocol details the procedure for enriching kinases from cell line lysates using the prepared VI-16832 affinity resin.
Materials:
-
Cultured cells (e.g., MV4-11, HCT116)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
MIB Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 2.5 mM Na3VO4, supplemented with protease and phosphatase inhibitor cocktails)
-
High Salt Wash Buffer (MIB Lysis Buffer with 1 M NaCl)
-
Low Salt Wash Buffer (MIB Lysis Buffer with 150 mM NaCl)
-
Elution Buffer (100 mM Tris-HCl pH 6.8, 0.5% SDS, 1% β-mercaptoethanol)
-
VI-16832 coupled Sepharose beads
-
Chromatography columns (e.g., gravity-flow columns)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet in an appropriate volume of ice-cold MIB Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Affinity Chromatography:
-
Pack a chromatography column with the VI-16832 coupled beads.
-
Equilibrate the column with 5-10 column volumes of MIB Lysis Buffer.
-
Adjust the NaCl concentration of the cell lysate to 1 M by adding solid NaCl or a high salt buffer.
-
Load the lysate onto the equilibrated column by gravity flow. The flow rate can be adjusted (e.g., 0.07 mL/min).
-
-
Washing:
-
Wash the column with 10-20 column volumes of High Salt Wash Buffer to remove non-specifically bound proteins.
-
Wash the column with 5-10 column volumes of Low Salt Wash Buffer to remove the high concentration of salt.
-
-
Elution:
-
Elute the bound kinases by adding 2-3 column volumes of Elution Buffer. To maximize recovery, the elution can be performed by incubating the beads with the elution buffer at 95°C for 5-10 minutes.
-
Collect the eluate.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted protein sample can be further processed for mass spectrometry analysis. This typically involves protein precipitation (e.g., with acetone or TCA) to remove detergents, followed by in-solution or in-gel tryptic digestion.
-
Visualizations
The following diagrams illustrate the key processes described in these application notes.
References
- 1. Inference of kinase-signaling networks in human myeloid cell line models by Phosphoproteomics using kinase activity enrichment analysis (KAEA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase-selective enrichment enables quantitative phosphoproteomics of the kinome across the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]
Application Notes and Protocols for VI-16832 in MIB/MS Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the broad-spectrum kinase inhibitor VI-16832 in Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS) experiments for kinome profiling. The protocols outlined below are designed to enable the comprehensive analysis of kinase expression and activity in various biological samples, aiding in target discovery, drug development, and the elucidation of cellular signaling pathways.
Introduction to VI-16832 and MIB/MS
VI-16832 is a type I kinase inhibitor used as a component of multiplexed inhibitor beads for the affinity capture and enrichment of protein kinases from cell and tissue lysates. MIB/MS is a powerful chemical proteomics technique that employs a cocktail of kinase inhibitors covalently bound to sepharose beads to capture a significant portion of the cellular kinome.[1] This enrichment strategy allows for the subsequent identification and quantification of hundreds of kinases by mass spectrometry, providing a snapshot of the functional kinome.[1] The use of broad-spectrum inhibitors like VI-16832 is crucial for achieving wide coverage of the kinome.[2]
Quantitative Data on Kinase Inhibitor Selectivity
A comprehensive kinome-wide selectivity profile for VI-16832 is not publicly available. However, MIB/MS experiments typically utilize a combination of inhibitors to broaden the coverage of the kinome. The table below presents representative data for a selection of kinases, illustrating how selectivity data (often presented as Kd or IC50 values) is typically displayed. This table is a composite illustration based on the types of data generated in kinase inhibitor profiling studies and does not represent empirically determined values for VI-16832.
Table 1: Representative Kinase Selectivity Profile for a Broad-Spectrum Inhibitor
| Kinase Target | Kinase Family | Representative Kd (nM) | Representative IC50 (nM) |
| ABL1 | Tyrosine Kinase | 25 | 50 |
| SRC | Tyrosine Kinase | 15 | 35 |
| LCK | Tyrosine Kinase | 10 | 28 |
| EGFR | Tyrosine Kinase | 150 | 300 |
| VEGFR2 | Tyrosine Kinase | 80 | 150 |
| CDK2 | Serine/Threonine Kinase | 50 | 100 |
| GSK3B | Serine/Threonine Kinase | 30 | 65 |
| MAPK1 (ERK2) | Serine/Threonine Kinase | 200 | 450 |
| AKT1 | Serine/Threonine Kinase | >1000 | >2000 |
| MEK1 | Serine/Threonine Kinase | >1000 | >2000 |
| Note: This table is for illustrative purposes only. Actual binding affinities and inhibitory concentrations would need to be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of Multiplexed Inhibitor Beads (MIBs)
This protocol describes the covalent coupling of VI-16832 and other kinase inhibitors to sepharose beads.
Materials:
-
VI-16832 (custom synthesized)
-
Other kinase inhibitors with a linker for coupling (e.g., Purvalanol B, PP58)
-
ECH Sepharose 4B or EAH Sepharose 4B beads
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Coupling Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Blocking Buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash Buffer (e.g., PBS)
Procedure:
-
Wash the Sepharose beads with DMF.
-
Dissolve VI-16832 and other inhibitors in DMF.
-
Activate the beads by incubating with EDC and NHS in DMF for 30 minutes at room temperature.
-
Wash the activated beads with DMF to remove excess EDC and NHS.
-
Incubate the activated beads with the dissolved kinase inhibitors overnight at room temperature with gentle shaking.
-
Wash the beads extensively with DMF and then with Wash Buffer to remove non-covalently bound inhibitors.
-
Block any remaining active sites on the beads by incubating with Blocking Buffer for 2 hours at room temperature.
-
Wash the beads thoroughly with Wash Buffer.
-
Store the MIBs in Wash Buffer with a preservative (e.g., 0.02% sodium azide) at 4°C.
Protocol 2: MIB/MS Kinome Profiling
This protocol outlines the workflow for enriching and analyzing kinases from biological samples using MIBs.
Materials:
-
Prepared MIBs (containing VI-16832 and other inhibitors)
-
Cell or tissue samples
-
Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 2.5 mM Na4P2O7, 1 mM Na3VO4, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer A (Lysis Buffer with 500 mM NaCl)
-
Wash Buffer B (Lysis Buffer)
-
Elution Buffer (0.5% SDS, 1% β-mercaptoethanol in 100 mM Tris-HCl pH 6.8)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
-
Mass Spectrometer
Procedure:
-
Sample Lysis:
-
Harvest cells or pulverize frozen tissue.
-
Lyse samples in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Affinity Enrichment:
-
Incubate 1-5 mg of protein lysate with an appropriate volume of MIBs for 1-2 hours at 4°C with gentle rotation.
-
Pack the MIBs into a chromatography column.
-
Wash the column sequentially with 10 column volumes of Wash Buffer A and 10 column volumes of Wash Buffer B.
-
-
Elution and Digestion:
-
Elute the bound kinases by adding Elution Buffer and incubating at 95°C for 10 minutes.
-
Reduce the eluted proteins with DTT at 56°C for 30 minutes.
-
Alkylate the proteins with IAA in the dark at room temperature for 20 minutes.
-
Perform an in-solution tryptic digestion overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Acidify the digested peptides and desalt using C18 columns.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Identify and quantify peptides and proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Visualizations
Signaling Pathway Analysis with MIB/MS
Broad-spectrum inhibitors like VI-16832, when used in a multiplexed fashion, allow for the unbiased capture of a large portion of the kinome. This enables the identification of dysregulated signaling pathways in disease states, as illustrated below.
Caption: MIB/MS enables identification of dysregulated signaling pathways.
MIB/MS Experimental Workflow
The following diagram provides a step-by-step visualization of the MIB/MS experimental protocol.
Caption: Step-by-step MIB/MS experimental workflow.
Relationship Between Inhibitor Selectivity and Kinome Coverage
The composition of the MIBs is critical for the breadth of kinome coverage achieved in an MIB/MS experiment. This diagram illustrates the logical relationship between the selectivity of the individual inhibitors and the resulting kinome coverage.
Caption: Multiplexing inhibitors on beads increases kinome coverage.
References
Application Note and Protocol: Sample Preparation for Mass Spectrometry Analysis of Cellular Targets of VI 16832
Audience: Researchers, scientists, and drug development professionals.
Introduction
VI 16832 is a novel small molecule inhibitor under investigation for its therapeutic potential. Understanding its mechanism of action often requires identifying and quantifying its cellular protein targets. Mass spectrometry (MS)-based proteomics is a powerful technology for this purpose, enabling the large-scale identification and quantification of proteins from complex biological samples.[1] Proper sample preparation is a critical and often underestimated step in the proteomics workflow, significantly impacting the quality and reproducibility of MS analysis.[2][3] This document provides a detailed protocol for the preparation of protein samples from cultured cells treated with this compound for subsequent analysis by mass spectrometry. The described workflow is based on established in-solution digestion protocols, which are a common and effective method for preparing samples for proteomic analysis.[1][4]
Data Presentation
The following table summarizes typical quantitative data obtained from the described sample preparation protocol. These values serve as a benchmark for expected outcomes and should be empirically determined for specific cell lines and experimental conditions.
| Parameter | Control Group (Vehicle) | This compound Treated Group | Acceptance Criteria |
| Initial Cell Pellet (mg) | 10.5 ± 0.8 | 10.2 ± 0.7 | > 10 mg |
| Protein Concentration (µg/µL) | 2.1 ± 0.3 | 2.0 ± 0.2 | > 1.5 µg/µL |
| Total Protein Yield (µg) | 420 ± 60 | 400 ± 40 | > 300 µg |
| Peptide Concentration (ng/µL) | 185 ± 25 | 175 ± 20 | > 150 ng/µL |
| Final Peptide Yield (µg) | 37 ± 5 | 35 ± 4 | > 30 µg |
| Digestion Efficiency (%) | > 95% | > 95% | > 90% |
Experimental Protocols
This section details the methodology for preparing protein lysates from cultured cells treated with this compound, followed by protein digestion and peptide purification for mass spectrometry analysis.
1. Cell Lysis and Protein Extraction
This protocol is designed for a starting amount of approximately 1 x 10^7 cultured cells.
-
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator or universal nuclease[5]
-
-
Procedure:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold lysis buffer to the cell culture plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to shear DNA and ensure complete lysis.[5] Alternatively, treat with a universal nuclease.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble protein fraction to a new microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
2. Protein Reduction, Alkylation, and Digestion
This protocol is for the in-solution digestion of 100 µg of protein.
-
Materials:
-
1 M Dithiothreitol (DTT)
-
0.5 M Iodoacetamide (IAA)
-
Lys-C (sequencing grade)
-
Trypsin (sequencing grade)
-
50 mM Ammonium Bicarbonate
-
-
Procedure:
-
Take 100 µg of protein lysate and adjust the volume with lysis buffer if necessary.
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Lys-C Digestion: Add Lys-C at a 1:100 (enzyme:protein) ratio. Incubate for 4 hours at 37°C.[6]
-
Trypsin Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.[6]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
3. Peptide Desalting and Cleanup
This protocol utilizes C18 solid-phase extraction (SPE) to desalt and concentrate the peptides.
-
Materials:
-
C18 SPE cartridge or tip
-
Activation Solution: 80% acetonitrile, 0.1% formic acid
-
Wash Solution: 0.1% formic acid in water
-
Elution Solution: 50% acetonitrile, 0.1% formic acid
-
SpeedVac or vacuum concentrator
-
-
Procedure:
-
Activation: Condition the C18 stage tip by passing the activation solution through it.
-
Equilibration: Equilibrate the tip by passing the wash solution through it.
-
Sample Loading: Load the acidified peptide sample onto the C18 tip.
-
Washing: Wash the tip with the wash solution to remove salts and other impurities.
-
Elution: Elute the peptides with the elution solution into a clean microcentrifuge tube.
-
Drying: Dry the eluted peptides completely using a SpeedVac or vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptides in a small volume (e.g., 20-50 µL) of 0.1% formic acid in water for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the sample preparation workflow for mass spectrometry.
Hypothetical Signaling Pathway Affected by this compound
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
References
- 1. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Workflow for Protein Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Determining the Optimal Concentration of VI 16832 for Cell Lysate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VI 16832 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Understanding the optimal concentration of this compound for in vitro studies is crucial for obtaining reliable and reproducible data. This document provides a detailed protocol for determining the optimal concentration of this compound for the analysis of cell lysates, focusing on its effects on a hypothetical target, the ERK1/2 signaling pathway. The protocols and recommendations provided herein are intended to serve as a starting point for researchers and may require further optimization based on the specific cell line and experimental conditions.
Data Presentation
The following table summarizes the recommended starting concentrations for this compound and the expected readouts for determining its efficacy in cell culture experiments.
| Parameter | Recommended Range | Purpose | Primary Readout |
| This compound Concentration | 0.1 µM - 100 µM | To determine the dose-dependent effects on the target pathway. | Western Blot analysis of key pathway proteins (e.g., p-ERK1/2, total ERK1/2). |
| Incubation Time | 1 - 24 hours | To assess the kinetics of this compound action. | Time-course Western Blot analysis. |
| Cell Seeding Density | 0.3-0.5 x 106 cells/well (6-well plate)[1] | To ensure optimal cell health and response to treatment. | Cell viability assay (e.g., Trypan Blue, MTT). |
| Lysis Buffer Volume | 100-150 µl per well (6-well plate)[1] | To ensure efficient protein extraction. | Protein concentration measurement (e.g., BCA assay). |
Experimental Protocols
I. Cell Culture and Treatment
This protocol outlines the general procedure for culturing and treating adherent cells with this compound.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density of 0.3-0.5 x 106 cells per well and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.[1]
-
The following day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2.
II. Cell Lysate Preparation
This protocol describes the preparation of whole-cell lysates for subsequent protein analysis.
Materials:
-
Treated cells in 6-well plates
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[2]
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add 100-150 µl of ice-cold lysis buffer to each well.[1]
-
Incubate the plates on a rocking platform for 20 minutes at 4°C.[1]
-
Using a cell scraper, scrape the cells from the surface of each well and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.[1]
-
Carefully transfer the supernatant (the cell lysate) to a new, clean microcentrifuge tube.
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Store the lysates at -80°C until further use.
III. Western Blot Analysis
This protocol provides a general procedure for analyzing protein expression levels in the cell lysates by Western blotting.
Materials:
-
Cell lysates
-
4x SDS sample buffer[1]
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Thaw the cell lysates on ice.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1 part of 4x SDS sample buffer to 3 parts of cell lysate.[1]
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound inhibiting the ERK1/2 signaling pathway.
Experimental Workflow Diagram
References
Application Notes and Protocols: VI-16832 as a Broad-Spectrum Kinase Enrichment Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
VI-16832 is a broad-spectrum, ATP-competitive Type I kinase inhibitor.[1][2][3][4][5] Unlike kinase inhibitors developed for therapeutic use, VI-16832 serves as a critical research tool for chemical proteomics. Its primary application is in the enrichment and subsequent identification and quantification of protein kinases from complex biological samples, such as cell or tissue lysates. This technique, often referred to as kinome profiling, is instrumental in understanding the landscape of kinase expression and activity in various physiological and pathological states, including different subtypes of cancer.[1][6]
VI-16832 is not used as a standalone therapeutic agent or in combination therapies for disease treatment. Instead, it is typically immobilized on a solid support, such as sepharose beads, and used in combination with other broad-spectrum kinase inhibitors in a technique called Multiplexed Inhibitor Bead (MIB) affinity chromatography.[6][7][8][9] This multiplexed approach allows for the capture of a large portion of the cellular kinome, enabling comprehensive analysis by mass spectrometry.[8][10]
These application notes provide an overview of the use of VI-16832 in kinome profiling and a detailed protocol for its application in MIB-mass spectrometry (MIB-MS) workflows.
Principle of MIB-MS Kinome Profiling
The fundamental principle behind the use of VI-16832 in kinome profiling is its ability to bind to the ATP-binding site of a wide range of kinases. When covalently attached to a solid support (e.g., sepharose beads) and combined with other kinase inhibitors with different selectivity profiles, it creates a powerful affinity resin for capturing a large and diverse set of kinases from a cell lysate.
The general workflow involves incubating the MIBs with a protein lysate, followed by washing steps to remove non-specifically bound proteins. The enriched kinases are then eluted and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach can be used to compare the kinome of different cell lines, tissues, or treatment conditions, providing insights into dysregulated signaling pathways and potential therapeutic targets.
Data Presentation: Kinase Capture Profile of VI-16832
While specific quantitative data on therapeutic synergy is not applicable, the utility of VI-16832 lies in its broad kinase capture profile. The following table summarizes the number of unique kinases identified as binding to VI-16832-conjugated beads in a comparative study.
| Affinity Bead Ligand | Number of Unique Kinases Bound |
| VI-16832 | 124 |
| Purvalanol B | 88 |
| PP58 | 104 |
| Dasatinib | 46 |
| SB203580 | 26 |
| Lapatinib | 15 |
| Bis-X | 13 |
| Data adapted from patent literature describing multiplexed inhibitor beads. The numbers represent unique kinases captured from a cellular protein extract.[11] |
Experimental Protocols
Protocol 1: Preparation of VI-16832 Conjugated Beads
This protocol describes the covalent linkage of VI-16832 (assuming it has a suitable linker for attachment) to ECH/EAH-activated sepharose beads.
Materials:
-
VI-16832 with a suitable linker
-
ECH/EAH-activated Sepharose beads
-
Coupling buffer (e.g., 50 mM HEPES, pH 7.5)
-
Ethanolamine
-
Wash buffers (e.g., high salt buffer, low salt buffer)
Procedure:
-
Wash the ECH/EAH-activated Sepharose beads with the coupling buffer.
-
Dissolve VI-16832 in the coupling buffer.
-
Incubate the VI-16832 solution with the washed beads overnight at 4°C with gentle rotation to allow for covalent coupling.
-
Quench the reaction by adding ethanolamine to block any remaining active groups on the beads.
-
Wash the beads extensively with alternating high and low salt buffers to remove any non-covalently bound inhibitor.
-
Store the VI-16832 conjugated beads in a suitable storage buffer (e.g., 20% ethanol) at 4°C.
Protocol 2: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs)
This protocol outlines the general procedure for enriching kinases from cell lysates using a cocktail of inhibitor-conjugated beads, including VI-16832.
Materials:
-
Cell or tissue lysate
-
MIB lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, pH 7.5, supplemented with protease and phosphatase inhibitors)
-
Multiplexed Inhibitor Beads (a mixture of beads conjugated with VI-16832, Purvalanol B, PP58, etc.)[7][10]
-
High salt wash buffer (e.g., MIB lysis buffer with 1 M NaCl)
-
Low salt wash buffer (e.g., MIB lysis buffer with 150 mM NaCl)
-
Elution buffer (e.g., 0.5% SDS, 1% β-mercaptoethanol, 100 mM Tris-HCl, pH 6.8)
-
Microcentrifuge tubes or chromatography columns
Procedure:
-
Lysate Preparation: Lyse cells or tissues in MIB lysis buffer on ice. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
MIB Incubation: Incubate a defined amount of total protein from the lysate with the MIB slurry. The incubation is typically performed for 1-2 hours at 4°C with gentle rotation.
-
Washing:
-
Wash the beads with high salt wash buffer to reduce non-specific protein binding.
-
Follow with a wash using the low salt wash buffer to remove residual high salt.
-
-
Elution: Elute the bound kinases from the MIBs by adding the elution buffer and heating the sample (e.g., 95°C for 10 minutes).
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then processed for LC-MS/MS analysis. This typically involves reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the enriched kinases.
Visualizations
Caption: Conceptual diagram of MIBs for kinome capture.
Caption: Workflow for MIB-MS kinome profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VI-16832 | inhibitor/agonist | CAS 1430218-51-1 | Buy VI-16832 from Supplier InvivoChem [invivochem.com]
- 3. biocat.com [biocat.com]
- 4. adooq.com [adooq.com]
- 5. tebubio.com [tebubio.com]
- 6. Tumor-intrinsic kinome landscape of pancreatic cancer reveals new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIRC6 mediates imatinib resistance independently of Mcl-1 | PLOS One [journals.plos.org]
- 8. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. EP2766723A1 - Multiplexed kinase inhibitor beads and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Kinase Activity in Tumor Samples with the Kinase Inhibitor VI-16832
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of anti-cancer drugs.[1][2] VI-16832 is a novel, potent, and selective small molecule inhibitor targeting the (hypothetical) Receptor Tyrosine Kinase (RTK) signaling pathway, which is frequently overactivated in various solid tumors. These application notes provide detailed protocols for utilizing VI-16832 to study kinase activity in tumor samples, assess its therapeutic potential, and elucidate its mechanism of action.
Mechanism of Action
VI-16832 is an ATP-competitive inhibitor that selectively binds to the ATP-binding pocket of the intracellular kinase domain of a specific Receptor Tyrosine Kinase (RTK). This binding event prevents the phosphorylation of downstream substrate proteins, thereby inhibiting the activation of pro-survival and proliferative signaling pathways. The primary signaling cascade inhibited by VI-16832 is the hypothetical "RTK-RAS-RAF-MEK-ERK" pathway, a central signaling node in many cancer types.
Data Presentation
The following table summarizes hypothetical quantitative data for VI-16832, showcasing its potency and selectivity against a panel of kinases.
| Kinase Target | IC50 (nM) | Ki (nM) | Cell Line | Cell-based IC50 (nM) |
| Hypothetical RTK | 5 | 2.1 | Tumor Line A (RTK-driven) | 25 |
| Kinase A | 5,200 | >1,000 | Tumor Line B (Kinase A-driven) | >10,000 |
| Kinase B | 8,500 | >1,000 | Tumor Line C (Kinase B-driven) | >10,000 |
| Kinase C | >10,000 | >1,000 | Tumor Line D (Kinase C-driven) | >10,000 |
Table 1: In vitro and cell-based inhibitory activity of VI-16832. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values were determined using in vitro kinase assays. Cell-based IC50 values were determined in tumor cell lines with known driving mutations.
Experimental Protocols
Experimental Workflow for Assessing VI-16832 in Tumor Samples
The following diagram outlines the general workflow for evaluating the efficacy of VI-16832 in tumor samples.
Protocol 1: Preparation of Tumor Lysate
This protocol describes the preparation of total protein lysates from fresh frozen tumor tissue.
Materials:
-
Fresh frozen tumor tissue (~50-100 mg)
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitor cocktails.
-
Dounce homogenizer or bead mill
-
Microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Place the frozen tumor tissue in a pre-chilled Dounce homogenizer on ice.
-
Add 500 µL of ice-cold Lysis Buffer per 50 mg of tissue.
-
Homogenize the tissue with 20-30 strokes of the pestle, or until the tissue is completely disrupted.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (total protein lysate) and transfer to a new pre-chilled tube.
-
Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Aliquot the lysate and store at -80°C until use.
Protocol 2: In Vitro Kinase Activity Assay
This protocol outlines a method for measuring the inhibitory effect of VI-16832 on the kinase activity of the target RTK in tumor lysates using a generic kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Tumor lysate (from Protocol 1)
-
VI-16832 (stock solution in DMSO)
-
Kinase Assay Kit (e.g., ADP-Glo™)
-
ATP
-
Substrate peptide for the target RTK
-
Assay buffer
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of VI-16832 in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted VI-16832 or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of tumor lysate (containing the target kinase) to each well.
-
Add 5 µL of a mixture of ATP and the substrate peptide to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the kinase assay kit manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP, which is then detected in a luciferase-based reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of VI-16832 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3: Western Blot Analysis of Pathway Inhibition
This protocol is for assessing the effect of VI-16832 on the phosphorylation of downstream signaling proteins in cultured tumor cells.
Materials:
-
Tumor cell line expressing the target RTK
-
VI-16832
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RTK, anti-total-RTK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed tumor cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of VI-16832 for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of protein phosphorylation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low kinase activity in lysate | Low expression of the target kinase in the tumor sample. | Use a more sensitive assay or increase the amount of lysate per reaction. Confirm kinase expression by Western blot. |
| Inactive kinase due to improper sample handling. | Ensure samples are kept on ice or at 4°C during preparation. Use fresh protease and phosphatase inhibitors. | |
| High background in kinase assay | Non-specific ATP hydrolysis. | Optimize the ATP concentration and incubation time. |
| Contaminating ATPases in the lysate. | Purify the target kinase from the lysate using immunoprecipitation. | |
| Inconsistent Western blot results | Poor antibody quality. | Use validated antibodies and optimize antibody dilutions. |
| Problems with protein transfer. | Ensure proper gel-to-membrane contact and appropriate transfer conditions. |
Conclusion
VI-16832 is a valuable research tool for investigating the role of RTK signaling in cancer. The protocols provided herein offer a framework for assessing the activity of this inhibitor in tumor samples and cultured cells. These studies will aid in the preclinical evaluation of VI-16832 and provide insights into the mechanisms of kinase-driven oncogenesis.
References
Application Notes and Protocols: Identifying Protein Targets of Small Molecule VI 16832 via Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Affinity chromatography is a powerful technique for isolating and purifying specific biomolecules from a complex mixture based on a highly specific binding interaction.[1] This method leverages the reversible binding between a target molecule and a ligand that is immobilized on a solid support (resin).[2][3] In drug discovery and development, affinity chromatography is an invaluable tool for identifying the cellular targets of small molecule compounds, a critical step in understanding their mechanism of action and potential off-target effects.[4]
This document provides a detailed, step-by-step guide for utilizing VI 16832, a hypothetical small molecule, as a ligand in an affinity chromatography workflow to identify its protein binding partners from a cell lysate. The protocol herein is based on established principles of affinity chromatography and serves as a foundational methodology that can be adapted and optimized for specific experimental contexts.
Principle of the Method
The core principle of this application is to use this compound as a "bait" to "fish" for its interacting proteins. This is achieved by covalently attaching this compound to an inert chromatography matrix. When a cell lysate containing a multitude of proteins is passed over this this compound-functionalized resin, proteins that have a specific affinity for this compound will bind to it, while non-binding proteins will be washed away.[5] The bound proteins can then be eluted from the resin and identified using techniques such as mass spectrometry.
I. Experimental Workflow and Signaling Pathway Visualization
The overall experimental workflow for this compound affinity chromatography is depicted below. This process begins with the preparation of the affinity resin and culminates in the identification of putative protein targets.
Caption: Experimental workflow for this compound affinity chromatography.
II. Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in this compound affinity chromatography.
A. Protocol 1: Immobilization of this compound to Activated Resin
This protocol describes the covalent coupling of this compound to an activated chromatography resin.
-
Assumption: this compound possesses a primary amine or other suitable functional group for covalent linkage to the resin.
-
Resin Choice: CNBr-activated Sepharose or NHS-activated agarose are common choices for immobilizing ligands containing primary amines.
Materials:
-
Activated chromatography resin (e.g., NHS-activated agarose)
-
This compound
-
Coupling Buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking Buffer (e.g., 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer A (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0)
-
Wash Buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound
Procedure:
-
Resin Preparation:
-
Suspend the required amount of NHS-activated agarose resin in ice-cold 1 mM HCl.
-
Wash the resin with 10-15 bed volumes of ice-cold 1 mM HCl on a sintered glass funnel.
-
-
Ligand Preparation:
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with Coupling Buffer to the desired final concentration.
-
-
Coupling Reaction:
-
Immediately transfer the washed resin to a tube containing the this compound solution.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Blocking Unreacted Groups:
-
Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes).
-
Remove the supernatant and add Blocking Buffer to the resin.
-
Incubate for 2 hours at room temperature with gentle mixing to block any remaining active groups on the resin.
-
-
Washing the Resin:
-
Wash the resin by alternating between Wash Buffer A and Wash Buffer B. Perform three cycles of washes, with each wash consisting of 10 bed volumes of buffer.
-
Finally, wash the resin with a neutral buffer (e.g., PBS, pH 7.4) and store at 4°C.
-
B. Protocol 2: Affinity Purification of this compound Binding Proteins
This protocol details the use of the prepared this compound-coupled resin to isolate binding proteins from a cell lysate.
Materials:
-
This compound-coupled affinity resin
-
Control resin (mock-coupled with no ligand)
-
Cell lysate from the desired cell line or tissue
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, pH 7.4, supplemented with protease inhibitors)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5; or a buffer containing a high concentration of free this compound for competitive elution)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Sample Preparation:
-
Prepare a cell lysate using a suitable lysis buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.
-
Determine the protein concentration of the clarified lysate.
-
-
Equilibration of Resin:
-
Wash the this compound-coupled resin and the control resin with 5-10 bed volumes of Binding/Wash Buffer.
-
-
Binding:
-
Add the clarified cell lysate to the equilibrated resin.
-
Incubate for 2-4 hours at 4°C with gentle end-over-end rotation to allow for binding of target proteins.
-
-
Washing:
-
Pellet the resin by centrifugation.
-
Remove the supernatant (this is the "flow-through" and can be saved for analysis).
-
Wash the resin 3-5 times with 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Save the wash fractions for analysis if desired.
-
-
Elution:
-
Add Elution Buffer to the washed resin and incubate for 5-10 minutes with gentle mixing.
-
Pellet the resin and collect the supernatant containing the eluted proteins.
-
If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.
-
Repeat the elution step to ensure complete recovery of bound proteins.
-
C. Protocol 3: Analysis of Eluted Proteins
This protocol outlines the initial analysis of the eluted proteins to confirm successful purification.
Materials:
-
Eluted protein fractions
-
SDS-PAGE gels
-
Protein staining solution (e.g., Coomassie Brilliant Blue or silver stain)
Procedure:
-
SDS-PAGE:
-
Separate the eluted protein fractions, along with samples of the initial lysate, flow-through, and washes, on an SDS-PAGE gel.
-
-
Protein Staining:
-
Stain the gel with a suitable protein stain to visualize the protein bands.
-
Compare the protein profiles of the eluate from the this compound-coupled resin to that of the control resin. Specific binding partners should be present or enriched in the this compound eluate.
-
-
Further Analysis:
-
For identification of the purified proteins, bands of interest can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis. Alternatively, the entire eluate can be analyzed by shotgun proteomics.
-
III. Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the described protocols. These values should be considered as starting points and may require optimization for specific applications.
Table 1: Recommended Parameters for this compound Immobilization
| Parameter | Recommended Value |
| Resin Volume | 1 mL |
| This compound Concentration | 1-10 mg/mL of resin |
| Coupling Time | 1-2 hours (RT) or overnight (4°C) |
| Blocking Time | 2 hours (RT) |
| Wash Volumes | 10 bed volumes per wash |
Table 2: Recommended Parameters for Affinity Purification
| Parameter | Recommended Value |
| Protein Lysate Amount | 1-10 mg total protein per mL of resin |
| Binding Incubation Time | 2-4 hours (4°C) |
| Wash Steps | 3-5 times |
| Elution Volume | 2-3 bed volumes |
IV. Concluding Remarks
The protocols and guidelines presented in this application note provide a robust framework for the identification of protein targets of the small molecule this compound using affinity chromatography. Successful application of this methodology will depend on careful optimization of the experimental conditions, including the choice of resin, coupling chemistry, and binding and elution buffers. The identification of specific binding partners for this compound will be a significant step in elucidating its biological function and mechanism of action.
References
Application Note: Utilizing VI-16832 for the Analysis of Kinase Expression and Activity in Breast Cancer
For Research Use Only.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. In breast cancer, aberrant kinase activity, particularly within the Cyclin-Dependent Kinase (CDK) family, drives uncontrolled cell proliferation. VI-16832 is a potent and selective inhibitor of CDK4 and CDK6, key enzymes that govern the G1-S phase transition of the cell cycle. By binding to the ATP-binding pocket of CDK4/6, VI-16832 prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby inducing cell cycle arrest and inhibiting tumor growth.
This application note provides detailed protocols for utilizing VI-16832 to investigate CDK4/6 signaling in breast cancer cell lines. The described experiments will enable researchers to assess the inhibitor's effect on kinase expression, downstream signaling pathways, and the resulting cellular phenotypes.
Materials and Reagents
-
Cell Lines: MCF-7 (ER-positive), T-47D (ER-positive), MDA-MB-231 (Triple-Negative)
-
Compound: VI-16832 (lyophilized powder)
-
Reagents for Cell Culture: DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
Reagents for Western Blotting: RIPA buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, Skim milk or BSA, Primary and Secondary antibodies (see Table 1)
-
Reagents for Kinase Activity Assay: CDK4 and CDK6 Kinase Assay Kits
-
Reagents for Cell Viability Assay: MTT or WST-1 reagent
-
Reagents for RNA Extraction and qPCR: TRIzol, cDNA synthesis kit, SYBR Green Master Mix, and primers (see Table 2)
Experimental Protocols
-
Culture breast cancer cell lines in their recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Prepare a 10 mM stock solution of VI-16832 in DMSO and store it at -20°C.
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of VI-16832 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% skim milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see Table 1 for recommended dilutions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Table 1: Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier (Example) |
| CDK4 | 1:1000 | Cell Signaling Technology |
| CDK6 | 1:1000 | Cell Signaling Technology |
| Cyclin D1 | 1:1000 | Cell Signaling Technology |
| p-Rb (Ser780) | 1:1000 | Cell Signaling Technology |
| Total Rb | 1:1000 | Cell Signaling Technology |
| β-actin | 1:5000 | Sigma-Aldrich |
-
Treat cells with VI-16832 as described in section 3.1.
-
Lyse the cells and immunoprecipitate CDK4 or CDK6 using specific antibodies.
-
Perform the kinase activity assay using a commercial kit, which typically includes a specific substrate (e.g., a fragment of Rb) and radiolabeled ATP (γ-³²P-ATP).
-
Measure the incorporation of the radiolabel into the substrate as an indicator of kinase activity.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of VI-16832 concentrations for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Extract total RNA from VI-16832-treated and control cells using TRIzol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green Master Mix and primers for target genes (see Table 2).
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Table 2: Primer Sequences for qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CDKN1A (p21) | CCTGTCACTGTCTTGTACCCT | GCGTTTGGAGTGGTAGAAATCTG |
| CCNE1 (Cyclin E1) | TCTTTGTCAGGTGTGGGGA | GGCATTTTGGAGAGGAAGGA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Data Presentation
Table 3: Hypothetical Effect of VI-16832 on Protein Expression in MCF-7 Cells (48h Treatment)
| Treatment | CDK4 Expression (Fold Change) | p-Rb (Ser780)/Total Rb (Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| VI-16832 (1 µM) | 0.95 | 0.32 |
| VI-16832 (10 µM) | 0.91 | 0.08 |
Table 4: Hypothetical IC50 Values of VI-16832 in Breast Cancer Cell Lines (72h Treatment)
| Cell Line | IC50 (µM) |
| MCF-7 | 0.85 |
| T-47D | 1.20 |
| MDA-MB-231 | > 20 |
Table 5: Hypothetical Gene Expression Changes in MCF-7 Cells Treated with 1 µM VI-16832 (24h)
| Gene | Fold Change vs. Vehicle |
| CDKN1A (p21) | 2.5 |
| CCNE1 (Cyclin E1) | 0.4 |
Visualizations
Caption: CDK4/6 signaling pathway and the inhibitory action of VI-16832.
Caption: Workflow for analyzing the effects of VI-16832 on breast cancer cells.
Troubleshooting & Optimization
Technical Support Center: Optimizing Kinase Capture with VI-16832
Welcome to the technical support center for improving kinase capture efficiency using VI-16832. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during kinome profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is VI-16832 and what is its primary role in kinase capture experiments?
VI-16832 is a broadly selective kinase inhibitor. In the context of chemical proteomics, it is covalently immobilized on a solid support matrix (e.g., Sepharose beads) and used as a component of "kinobeads" or multiplexed inhibitor beads (MIBs).[1][2] Its primary role is to contribute to the broad capture of kinases from a cell or tissue lysate. By incorporating VI-16832 into a cocktail of other kinase inhibitors with different selectivity profiles, researchers can achieve more comprehensive enrichment of the expressed kinome.
Q2: Why is a mixture of inhibitors, including VI-16832, used instead of a single broad-spectrum inhibitor?
The human kinome consists of over 500 kinases with diverse ATP-binding pocket structures. A single inhibitor, even a broad-spectrum one, cannot bind to all kinases with high affinity.[3][4] Therefore, a cocktail of inhibitors with complementary selectivities is used to maximize the coverage of the captured kinome.[1][2][5] Combining multiple inhibitors, such as VI-16832, in an optimized ratio ensures that a wider range of kinase families are efficiently enriched.[6]
Q3: How does VI-16832 improve the efficiency of kinase capture?
Troubleshooting Guides
Issue 1: Low overall kinase yield in my pulldown experiment.
| Possible Cause | Recommended Solution |
| Inefficient cell lysis and protein extraction | Ensure complete cell lysis to release kinases into the soluble fraction. Use a lysis buffer compatible with kinobead binding (e.g., modified RIPA buffer) and include protease and phosphatase inhibitors. Confirm protein concentration before starting the affinity enrichment. |
| Suboptimal kinobead-to-lysate ratio | The amount of kinobeads should be sufficient to capture the desired amount of kinases from the lysate. Titrate the amount of kinobeads and lysate to find the optimal ratio for your specific cell type and experimental goals.[6] |
| Inefficient binding incubation | Ensure adequate incubation time (typically 1-3 hours) at 4°C with gentle end-over-end rotation to allow for maximal binding of kinases to the beads. |
| Harsh washing steps | Washing steps are crucial to remove non-specific binders, but overly stringent conditions can lead to the loss of specifically bound kinases. Use a wash buffer with appropriate detergent concentrations and salt concentrations. |
Issue 2: Poor capture of specific kinases or kinase families.
| Possible Cause | Recommended Solution |
| Kinase not expressed or expressed at low levels | Verify the expression of your kinase of interest in your sample material using an orthogonal method like Western blotting or qPCR. |
| Inhibitor cocktail lacks affinity for the target kinase | The kinobead cocktail may not contain an inhibitor with high affinity for your specific kinase of interest. Consider using a kinobead mixture with a different composition or adding a custom-synthesized bead with an inhibitor known to bind your target. |
| Kinase is in an inactive conformation | Most kinase inhibitors used on kinobeads are type I inhibitors that bind to the active conformation of the kinase. If your kinase of interest is predominantly in an inactive state in your sample, its capture may be inefficient. |
Issue 3: High background of non-specific protein binding.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of washing steps or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). |
| Non-specific binding to the bead matrix | Before adding the cell lysate, pre-clear the lysate by incubating it with control beads (without immobilized inhibitors) to remove proteins that non-specifically bind to the matrix. |
| Presence of highly abundant, "sticky" proteins | Optimize the lysis buffer composition to minimize the solubilization of proteins known to cause high background. |
Data Presentation
Table 1: Composition of Optimized Kinobead Mixtures for Broad Kinome Coverage
While a direct comparison with and without VI-16832 is not available, the following table summarizes the composition of a highly effective, optimized kinobead mixture as described in the literature.[6] This illustrates the principle of using a cocktail of inhibitors, including a VI-16832 analog, to achieve broad kinome capture.
| Kinobead Reagent | Inhibitor Scaffold | Relative Amount in Mixture |
| Reagent 1 | Purvalanol B analog | 1 ml |
| Reagent 2 | VI-16832 analog | 0.5 ml |
| Reagent 3 | PP58 analog | 0.5 ml |
| Reagent 4 | CTx-0294885 analog | 0.25 ml |
| Reagent 5 | UNC-2147A analog | 0.25 ml |
| Reagent 6 | UNC-8088A analog | 0.25 ml |
| Reagent 7 | Foretinib analog | 0.5 ml |
This table is adapted from a published protocol for an optimized kinobead mixture and serves as an example of how different inhibitor-coupled resins are combined.[6]
Experimental Protocols
Protocol 1: Kinase Affinity Enrichment from Cell Lysate using Kinobeads
This protocol provides a general workflow for capturing kinases from a cell lysate using a pre-mixed kinobead slurry.
Materials:
-
Cell pellet
-
Modified RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Kinobead slurry (containing VI-16832 and other inhibitors)
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold modified RIPA lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Kinobead Preparation: Aliquot the desired amount of kinobead slurry into a microcentrifuge tube. Wash the beads twice with wash buffer.
-
Affinity Enrichment: Add the cell lysate to the washed kinobeads. Incubate for 1-3 hours at 4°C on an end-over-end rotator.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer.
-
Elution: After the final wash, remove all supernatant. Add elution buffer to the beads and boil at 95°C for 5-10 minutes to elute the bound kinases.
-
Downstream Analysis: The eluted kinases are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Experimental workflow for kinase capture using kinobeads.
Caption: Simplified MAPK signaling pathway, often studied by kinome profiling.
References
- 1. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
common issues with VI 16832 in phosphoproteomics
Disclaimer: The specific compound "VI 16832" is not found in publicly available scientific literature in the context of phosphoproteomics. This guide addresses common issues and troubleshooting strategies broadly applicable to phosphoproteomics research.
Phosphoproteomics is a powerful technique for studying cellular signaling, but it comes with a unique set of challenges due to the low abundance and dynamic nature of protein phosphorylation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common issues encountered during phosphoproteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to prevent sample degradation during cell lysis for phosphoproteomics?
A1: Preventing dephosphorylation by endogenous phosphatases is critical. Inadequate inhibition can lead to significant signal loss, especially for sensitive tyrosine phosphorylations, where more than 50% of the signal can be lost during sample processing.[1]
Key Mitigation Strategies:
-
Immediate Freezing: Flash-freeze cell pellets in liquid nitrogen immediately after harvesting and store them at -80°C to halt enzymatic activity.[1]
-
Hot Lysis Buffer: Add a lysis buffer pre-heated to 90°C directly to the frozen cell pellet to instantaneously denature phosphatases.[1]
-
Comprehensive Inhibitor Cocktails: Use a robust lysis buffer containing a cocktail of phosphatase inhibitors. A common formulation includes chaotropic agents to denature proteins and a mix of inhibitors targeting different phosphatase families.[1]
Q2: My phosphopeptide enrichment yield is low. What are the common causes and how can I improve it?
A2: Low yield during phosphopeptide enrichment is a frequent issue. Common causes include suboptimal binding conditions, sample loss, and the inherent biases of the enrichment material. Titanium dioxide (TiO₂) and Immobilized Metal Affinity Chromatography (IMAC) are widely used methods, each with its own set of challenges.[1][2] For instance, IMAC can be inefficient at capturing polyphosphorylated peptides, with capture rates sometimes below 50%.[1]
Troubleshooting Steps:
-
Optimize Loading Buffer: For TiO₂ enrichment, using a loading buffer containing 2,5-dihydroxybenzoic acid can help reduce the non-specific binding of acidic, non-phosphorylated peptides.[2]
-
Consider Dual Enrichment Strategies: Combining different enrichment techniques, such as antibody-based phosphotyrosine immunoprecipitation followed by IMAC, can improve the depth and specificity of your phosphoproteome coverage.[2]
-
Ensure Sufficient Starting Material: Phosphoproteomics often requires a larger amount of starting material compared to global proteomics due to the low stoichiometry of phosphorylation.[3][4] Insufficient starting material can lead to poor data quality.[1]
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: Reproducibility is a known challenge in mass spectrometry-based phosphoproteomics.[2] Variability between replicates can stem from several sources, including inconsistent sample preparation and batch effects.[1] Operating the mass spectrometer in a "discovery" or data-dependent acquisition (DDA) mode can also contribute to irreproducibility, with replicate analyses often identifying only 60-70% of the same phosphorylation sites.[2]
Strategies to Improve Reproducibility:
-
Standardize Protocols: Ensure that all sample preparation steps, from cell lysis to phosphopeptide enrichment, are performed consistently across all samples.
-
Multiplexing with Isobaric Labels: Using isobaric labeling strategies, such as Tandem Mass Tags (TMT), allows for the simultaneous analysis of multiple samples, which can reduce batch effects and improve quantitative accuracy.[3][4]
-
Data-Independent Acquisition (DIA): Consider using DIA mass spectrometry, which can offer better reproducibility for quantitative phosphoproteomics compared to DDA.
Q4: How can I be confident in the localization of identified phosphorylation sites?
A4: Ambiguous site localization is a common issue, especially when multiple potential phosphorylation sites (serine, threonine, or tyrosine) are close to each other in the peptide sequence. The fragmentation method used in the mass spectrometer plays a significant role. For example, excessive HCD (higher-energy collisional dissociation) energy (>35%) can cause the phosphate group to be cleaved off, which can impair accurate site localization.[1]
Tips for Improving Site Localization Confidence:
-
Use Complementary Fragmentation Techniques: Methods like Electron Transfer Dissociation (ETD) are less likely to cleave the labile phosphate group and can provide better fragment ion coverage for confident site assignment.
-
Utilize Site Localization Algorithms: Employ specialized software tools that calculate a probability score for each potential phosphorylation site on a peptide.
-
Optimize MS/MS Acquisition Parameters: For ion trap instruments, performing an MS³ experiment on the neutral loss peak from the MS/MS spectrum can help to confirm the peptide sequence and improve localization confidence.[2]
Troubleshooting Guides
Problem 1: Poor Phosphoproteome Coverage
You have performed a phosphoproteomics experiment, but the number of identified phosphosites is much lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis and Protein Solubilization | Use a lysis buffer containing strong denaturants like 8M urea. Ensure complete cell disruption through sonication or other mechanical means. |
| Inefficient Phosphatase Inhibition | Immediately freeze samples after harvesting and use a pre-heated lysis buffer with a comprehensive phosphatase inhibitor cocktail (e.g., PhosSTOP, sodium orthovanadate, sodium fluoride).[1] |
| Suboptimal Phosphopeptide Enrichment | Optimize the ratio of enrichment material to peptide amount. Consider using a combination of enrichment strategies (e.g., IMAC and TiO₂) to capture a broader range of phosphopeptides.[2] |
| Insufficient Starting Material | Increase the initial amount of protein used for the experiment. Phosphoproteomics often requires milligram quantities of protein.[4] |
| Phosphorylation Impeding Protease Cleavage | Phosphorylation near a trypsin cleavage site can hinder digestion efficiency.[1] Consider using a different protease, such as Lys-C, in addition to or as an alternative to trypsin. |
Problem 2: Non-Specific Binding During Enrichment
Your enriched sample contains a high percentage of non-phosphorylated peptides, which reduces the sensitivity for detecting true phosphopeptides.
| Potential Cause | Recommended Solution |
| Binding of Acidic Peptides to IMAC/TiO₂ | For TiO₂ enrichment, add glutamic acid or 2,5-dihydroxybenzoic acid to the loading buffer to compete with non-specific binding of acidic peptides.[2] |
| Inadequate Washing Steps | Increase the number and stringency of wash steps after the binding phase to remove non-specifically bound peptides. |
| Contamination from Other PTMs | Some post-translational modifications can also interact with enrichment materials. Ensure that your sample preparation is clean and free of contaminants. |
Visual Guides and Workflows
General Phosphoproteomics Workflow
References
- 1. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 2. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Multiplexed phosphoproteomics of low cell numbers using SPARCE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VI 16832 Incubation Time for Cell Lysates
Notice: Information regarding the specific compound "VI 16832" is not publicly available in the searched scientific literature and technical resources. The following guide provides general troubleshooting advice and experimental protocols for optimizing incubation times of deubiquitinase (DUB) inhibitors in cell lysates, based on best practices for similar compounds. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for deubiquitinase (DUB) inhibitors?
Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, thereby regulating a wide variety of cellular processes.[1] DUB inhibitors block the activity of these enzymes, leading to an accumulation of ubiquitinated proteins.[2] This can be a valuable tool for studying the roles of ubiquitination in cell signaling and for developing potential therapeutics for diseases like cancer.[3] Many DUB inhibitors are covalent, meaning they form a permanent bond with the enzyme, often targeting a cysteine residue in the active site.[2]
Q2: Why is optimizing the incubation time for a DUB inhibitor in cell lysates critical?
The effectiveness of a DUB inhibitor, particularly a covalent one, is often time-dependent.[2] Insufficient incubation time may lead to incomplete inhibition of the target DUB, resulting in weak or false-negative results. Conversely, excessively long incubation times could lead to off-target effects or cytotoxicity, confounding the experimental outcome. Therefore, determining the optimal incubation time is crucial for achieving specific and robust inhibition of the desired DUB.
Q3: What are the key factors to consider when determining the optimal incubation time?
Several factors can influence the ideal incubation time for a DUB inhibitor in cell lysates:
-
Inhibitor type: Covalent inhibitors may require longer incubation times to achieve maximal target engagement compared to non-covalent inhibitors.[2]
-
Inhibitor concentration: Higher concentrations of the inhibitor may achieve effective inhibition with shorter incubation times.
-
Cell type and lysate preparation: The concentration of the target DUB and the overall protein concentration in the cell lysate can vary between cell types and with different lysis buffers, affecting the inhibitor-to-target ratio.
-
Assay sensitivity: The readout of the downstream assay will determine the necessary level of DUB inhibition to produce a measurable effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short for effective target engagement. | Perform a time-course experiment to determine the optimal incubation period (see Experimental Protocols section). |
| Inhibitor concentration is too low. | Perform a dose-response experiment to identify the optimal inhibitor concentration. | |
| The target DUB is not present or is at a very low level in the cell lysate. | Confirm the presence of the target DUB by Western blot or other proteomic methods. | |
| High background or inconsistent results | Incubation time is too long, leading to off-target effects or inhibitor degradation. | Shorten the incubation time and re-evaluate in a time-course experiment. |
| Issues with lysate preparation or stability. | Ensure consistent lysate preparation and handle lysates on ice to prevent protein degradation. | |
| Cell death observed in intact cell pre-treatment | The inhibitor is cytotoxic at the tested concentration and incubation time. | If pre-treating intact cells before lysis, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine a non-toxic concentration and incubation window. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general method for determining the optimal incubation time of a DUB inhibitor in cell lysates using an activity-based probe (ABP) assay or a Western blot for a downstream substrate.
Materials:
-
Cell lysate containing the target DUB
-
DUB inhibitor (e.g., this compound)
-
Activity-based probe (ABP) for the target DUB (if applicable)
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the ubiquitinated substrate of the target DUB (if applicable)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bradford assay or similar protein quantification method
Methodology:
-
Prepare Cell Lysates: Culture and harvest cells of interest. Lyse the cells using an appropriate lysis buffer and quantify the total protein concentration.
-
Set up Time-Course: Aliquot equal amounts of cell lysate into multiple tubes.
-
Inhibitor Addition: Add the DUB inhibitor at a fixed, predetermined concentration to each tube.
-
Incubation: Incubate the tubes at the desired temperature (e.g., 4°C, room temperature, or 37°C) for varying amounts of time (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Stop Reaction (for ABP): If using an ABP, add the probe to each tube at the end of its respective incubation time and incubate for a short, fixed period to label the active DUBs. Then, add SDS-PAGE loading buffer to quench the reaction.
-
Western Blot Analysis:
-
For ABP: Run the samples on an SDS-PAGE gel and perform a Western blot to detect the labeled DUB. A decrease in signal with increased incubation time indicates successful inhibition.
-
For Substrate Accumulation: Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody that recognizes the ubiquitinated form of a known substrate of the target DUB. An increase in the ubiquitinated substrate signal with increased incubation time indicates successful inhibition.
-
-
Data Analysis: Quantify the band intensities from the Western blot to determine the incubation time that results in maximal inhibition or substrate accumulation.
Visualizations
References
reducing non-specific binding with VI 16832 beads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using VI 16832 beads and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding with this compound beads?
High non-specific binding can stem from several factors, including:
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the bead surface or the ligand through hydrophobic or electrostatic forces.[1]
-
Bead Matrix Interactions: Cellular proteins may inherently bind to the agarose or magnetic matrix of the beads.[2]
-
Antibody Concentration: Using an excessive amount of antibody can lead to increased off-target binding.[3][4]
-
Sample Concentration and Quality: Highly concentrated or aggregated protein lysates can increase the likelihood of non-specific interactions.[1][3] Inadequate cell lysis can also be a contributing factor.[3]
-
Insufficient Washing: Inadequate or insufficiently stringent washing steps may fail to remove loosely bound, non-target proteins.[3][4]
Q2: What are the essential controls to include in my experiment to assess non-specific binding?
To properly identify the source of non-specific binding, it is crucial to include the following controls:
-
Beads-only Control: Incubating your sample lysate with this compound beads that have no immobilized ligand or antibody. This helps identify proteins that bind directly to the bead matrix.[2]
-
Isotype Control: Using a non-specific antibody of the same isotype and from the same host species as your primary antibody. This control helps determine if the non-specific binding is mediated by the antibody itself.
Q3: How can I pre-clear my lysate to reduce non-specific binding?
Pre-clearing is a highly effective step to remove proteins that non-specifically bind to the beads.[5] The general procedure involves incubating your cell lysate with unconjugated beads for a period (e.g., 30-60 minutes) at 4°C.[2][6] After this incubation, the beads are pelleted and the supernatant (the pre-cleared lysate) is transferred to a new tube for the actual immunoprecipitation or affinity purification experiment.
Troubleshooting Guides
This section provides detailed troubleshooting strategies to address specific issues of non-specific binding encountered during experiments with this compound beads.
Issue 1: High Background Signal in Elution Fractions
High background, characterized by the presence of multiple non-target protein bands in your final elution, is a common problem. The following steps can help mitigate this issue.
Workflow for Reducing High Background
Caption: A stepwise workflow to troubleshoot and reduce high background signal.
1. Optimize Blocking Conditions: Blocking unoccupied sites on the beads can significantly reduce non-specific protein adherence.
-
Recommended Blocking Agents:
-
Bovine Serum Albumin (BSA): A commonly used and effective blocking agent.
-
Non-fat Dry Milk: An alternative, particularly for certain immunoassays.[7]
-
-
Protocol: Incubate the this compound beads with a blocking buffer containing 1-5% BSA or non-fat dry milk for at least 1 hour at 4°C before adding the cell lysate.[4]
2. Adjust Wash Buffer Composition: Increasing the stringency of your wash buffer can help disrupt weak, non-specific interactions.
| Component | Recommended Concentration | Purpose |
| Salt (e.g., NaCl) | 150 mM - 500 mM | Disrupts ionic interactions.[8] |
| Non-ionic Detergents | 0.1% - 0.5% | Disrupts hydrophobic interactions.[5] |
| (e.g., Tween-20, Triton X-100, NP-40) |
-
Experimental Approach: Perform a series of washes with buffers containing increasing concentrations of salt and/or detergent to find the optimal balance between removing non-specifically bound proteins and preserving the specific interaction of interest. It is also recommended to increase the number and duration of wash steps.[8]
3. Optimize Antibody Concentration: Using too much antibody is a frequent cause of non-specific binding.[3][4]
-
Titration Experiment: Perform a titration experiment to determine the minimal amount of antibody required to efficiently capture your target protein. This involves setting up parallel experiments with a range of antibody concentrations while keeping the amount of lysate and beads constant.
Issue 2: Non-Specific Binding to the Bead Matrix
If the "beads-only" control shows significant protein binding, the following strategies can be employed.
Decision Tree for Bead Matrix Binding
Caption: A decision-making diagram for troubleshooting non-specific binding to the bead matrix.
1. Enhance Blocking: Increase the concentration of the blocking agent (e.g., up to 5% BSA) and/or the incubation time to ensure complete saturation of non-specific binding sites on the beads.[7]
2. Modify Lysis Buffer: The inclusion of non-ionic detergents in the lysis buffer can help prevent non-specific interactions from the outset by keeping hydrophobic proteins in solution.[9][10]
| Detergent | Typical Concentration |
| Triton X-100 | 0.1 - 1.0% |
| NP-40 | 0.1 - 1.0% |
| Tween-20 | 0.05 - 0.1% |
3. Increase Wash Steps: Simple, yet often effective, is to increase the number of wash cycles (e.g., from 3 to 5) to more thoroughly remove proteins that are weakly bound to the bead matrix.[3]
Experimental Protocols
Protocol 1: Pre-clearing of Cell Lysate
-
Resuspend the required amount of this compound beads (without antibody) in a wash buffer.
-
Centrifuge the beads and discard the supernatant.
-
Add the cell lysate to the washed beads.
-
Centrifuge the mixture to pellet the beads.
-
Carefully collect the supernatant (pre-cleared lysate) and proceed with your immunoprecipitation or affinity purification protocol.
Protocol 2: Optimizing Wash Buffer Stringency
-
Prepare a set of wash buffers with varying salt (e.g., 150 mM, 250 mM, 500 mM NaCl) and/or detergent (e.g., 0.1%, 0.25%, 0.5% Tween-20) concentrations.
-
After the binding step of your primary protocol, divide the beads into equal aliquots.
-
Wash each aliquot with one of the prepared wash buffers. Perform at least three wash cycles for each buffer condition.
-
Elute the bound proteins from each aliquot.
-
Analyze the eluates by SDS-PAGE and Western blotting to determine which wash buffer composition provides the best signal-to-noise ratio.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Tips for Immunoprecipitation | Rockland [rockland.com]
- 6. Optimizing Your Co-IP Magnetic Beads Protocol: Step-by-Step Guide for Successful Protein Interactions - nanomicronspheres [nanomicronspheres.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: Analyzing VI-16832 MIB/MS Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VI-16832 in Multiplexed Inhibitor Bead (MIB) and Mass Spectrometry (MS) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during kinome profiling studies.
Frequently Asked Questions (FAQs)
Q1: What is VI-16832 and why is it used in MIB/MS experiments?
A1: VI-16832 is a broad-spectrum kinase inhibitor. In MIB/MS, it is covalently attached to sepharose beads and used to capture a wide range of kinases from cell or tissue lysates. Its broad selectivity makes it a valuable tool for comprehensive kinome profiling, allowing for the enrichment of a large number of kinases, including those with low abundance. This approach is instrumental in studying the overall state of the kinome and identifying changes in response to various stimuli or in disease states.
Q2: What are the most common challenges in analyzing data from MIB/MS experiments using a pan-kinase inhibitor like VI-16832?
A2: The most common challenges include:
-
Non-specific binding: Due to its broad selectivity, VI-16832 can bind to proteins other than kinases, leading to a complex mixture of peptides and potentially complicating data analysis.
-
High background signal: A high degree of non-specific binding can result in a high background signal, making it difficult to detect low-abundance kinases.
-
Data normalization: Variations in sample preparation, protein loading, and instrument performance can introduce systematic biases that require robust normalization strategies to ensure accurate quantification.
-
Interpretation of results: Distinguishing between changes in kinase expression and changes in kinase activity based on MIB/MS data alone can be challenging, as the amount of kinase captured is influenced by both factors.[1]
-
Reproducibility: Ensuring consistent kinase enrichment across different experiments can be difficult, impacting the reproducibility of the results.
Q3: How can I differentiate between specific and non-specific binding in my VI-16832 MIB/MS data?
A3: Differentiating between specific and non-specific binding is crucial for accurate data interpretation. Here are a few strategies:
-
Use of control beads: Including control beads (e.g., sepharose beads without any inhibitor) in your experiment can help identify proteins that bind non-specifically to the bead matrix.
-
Competition experiments: Pre-incubating the lysate with a high concentration of free VI-16832 before adding the MIBs can help identify specific binders. Proteins that are competed off by the free inhibitor are more likely to be specific targets.
-
Bioinformatic analysis: Cross-referencing your list of identified proteins with known kinase databases (e.g., KinBase) can help distinguish kinases from non-kinase proteins.
-
Orthogonal validation: Validating your findings with other techniques, such as Western blotting or targeted mass spectrometry (e.g., Parallel Reaction Monitoring), can confirm the specific binding of key kinases of interest.
Troubleshooting Guides
Issue 1: Low Number of Identified Kinases
Problem: You have performed a VI-16832 MIB/MS experiment, but the number of identified kinases is lower than expected.
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Input | Ensure you are starting with an adequate amount of protein lysate. A general recommendation is 1-5 mg of total protein per MIB pulldown. |
| Inefficient Lysis | Optimize your lysis buffer to ensure efficient protein extraction and kinase solubilization. The buffer should contain appropriate detergents and inhibitors of proteases and phosphatases. |
| Suboptimal MIB Incubation | Ensure the incubation of the lysate with the MIBs is performed at 4°C with gentle rotation for an adequate amount of time (typically 1-2 hours) to allow for sufficient binding. |
| Inefficient Elution | Optimize your elution protocol to ensure the captured kinases are efficiently released from the beads. This may involve adjusting the pH or using a denaturing elution buffer. |
| Mass Spectrometry Sensitivity | Check the performance of your mass spectrometer. Ensure it is properly calibrated and that the sensitivity is adequate for detecting low-abundance peptides. |
Issue 2: High Variability Between Replicates
Problem: You observe high variability in the number and abundance of identified kinases between your technical or biological replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize your sample preparation workflow, including cell lysis, protein quantification, and MIB pulldown procedures, to minimize variability between samples. |
| Variable MIB Aliquoting | Ensure that you are using a consistent amount of VI-16832 MIBs for each pulldown. Thoroughly resuspend the MIB slurry before aliquoting. |
| Inconsistent Washing Steps | Perform a consistent number of washes with the same wash buffer volume and stringency to minimize variability in the removal of non-specific binders. |
| Data Normalization Issues | Apply a robust data normalization strategy to your MS data to correct for systematic variations. Common methods include total ion current (TIC) normalization or normalization to a set of housekeeping proteins. |
Issue 3: Unexpected Enrichment of Non-Kinase Proteins
Problem: Your MIB/MS data shows a high abundance of proteins that are not kinases.
| Possible Cause | Troubleshooting Step |
| High Non-Specific Binding | Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20). |
| Protein Aggregates | Ensure your lysate is properly clarified by centrifugation and filtration before incubation with the MIBs to remove any protein aggregates that can trap other proteins. |
| Off-Target Binding of VI-16832 | While VI-16832 is a kinase inhibitor, it may have off-target interactions with other ATP-binding proteins. Use bioinformatics tools to check for known off-targets of similar compounds. |
| Contamination | Ensure all reagents and labware are clean to avoid contamination from external protein sources. |
Experimental Protocols
Detailed Methodology for VI-16832 MIB/MS Kinome Profiling
This protocol provides a general framework for performing a MIB/MS experiment using VI-16832. Optimization may be required for specific cell types or tissues.
1. Preparation of Cell or Tissue Lysates
-
Wash cells or pulverized tissue with ice-cold PBS.
-
Lyse in ice-cold lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 1 mM Na3VO4, supplemented with protease and phosphatase inhibitor cocktails).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
2. MIB Pulldown
-
Equilibrate the VI-16832 MIBs with lysis buffer.
-
Incubate 1-5 mg of protein lysate with the equilibrated MIBs for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer (e.g., lysis buffer with a higher salt concentration or added detergent) to remove non-specifically bound proteins. A typical wash procedure consists of 3-5 washes.
3. Elution and Sample Preparation for MS
-
Elute the bound kinases from the MIBs using an appropriate elution buffer (e.g., 0.2 M glycine pH 2.5 or LDS sample buffer).
-
Neutralize the eluate if using an acidic elution buffer.
-
Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
Dry the peptides in a vacuum centrifuge.
4. LC-MS/MS Analysis
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) using a suitable gradient.
5. Data Analysis
-
Process the raw MS data using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify kinases that are differentially abundant between experimental conditions.
-
Use bioinformatics tools for pathway and network analysis of the identified kinases.
Visualizations
A simplified workflow of a typical MIB/MS experiment.
A decision tree for troubleshooting common MIB/MS data issues.
A hypothetical signaling pathway that can be studied using MIB/MS.
References
Technical Support Center: Validating Kinase Targets for VI 16832
Welcome to the technical support center for the validation of kinase targets identified with the inhibitor VI 16832. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reliable target validation.
Frequently Asked Questions (FAQs)
Q1: What is the first step after identifying a potential kinase target for this compound in a primary screen?
A1: The crucial first step is to confirm the direct interaction between this compound and the putative kinase target using biochemical and biophysical assays. This initial validation confirms that the compound's effect is not an artifact of the screening platform. It is essential to determine the potency (e.g., IC50 or Kd) and mechanism of action of the inhibitor.[1]
Q2: How can I be sure that the observed cellular effects of this compound are due to the inhibition of my target kinase?
A2: This is a critical question of on-target versus off-target effects. A multi-pronged approach is recommended. First, demonstrate that this compound engages the target in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[2][3][4] Second, use genetic methods like CRISPR/Cas9 to knock out or knock down the target kinase.[5][6][7][8] If the cellular phenotype observed with this compound is mimicked by the genetic perturbation, it strengthens the evidence for on-target activity.
Q3: My biochemical assay results with this compound don't match my cellular assay results. What could be the reason?
A3: Discrepancies between biochemical and cellular assays are common. Several factors can contribute to this:
-
Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors like many kinase inhibitors, leading to a decrease in apparent potency.[1]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound could be metabolized into an inactive form within the cell.
-
Off-Target Effects: In the cellular context, this compound might be engaging other kinases or proteins that confound the observed phenotype.[9][10]
Q4: What is the importance of profiling this compound against a broad panel of kinases?
A4: Due to the conserved structure of the ATP-binding pocket across the kinome, many kinase inhibitors are not entirely specific.[11] Profiling this compound against a large panel of kinases is essential to understand its selectivity profile. This helps to identify potential off-targets, which is crucial for interpreting cellular data and predicting potential side effects in a therapeutic context.[11]
Q5: How can I identify all potential targets of this compound in an unbiased way?
A5: Chemical proteomics is a powerful, unbiased approach for identifying the targets of small molecules.[9][12] Techniques like Kinobeads, which use immobilized broad-spectrum kinase inhibitors to enrich kinases from cell lysates, can be used in a competition-binding format with this compound to identify its targets by quantitative mass spectrometry.[12][13][14]
Troubleshooting Guides
Issue 1: High background signal in a luminescence-based kinase assay (e.g., ADP-Glo).
| Possible Cause | Troubleshooting Step |
| ATP Contamination in Reagents | Use fresh, high-purity ATP and other reagents. |
| Compound Interference | Run a control with this compound and the detection reagents without the kinase to check for assay interference. |
| High Enzyme Concentration | Titrate the kinase to find a concentration that gives a robust signal without being excessive. |
| Sub-optimal Reagent Incubation Time | Optimize the incubation times for both the kinase reaction and the detection steps as per the manufacturer's protocol. |
Issue 2: Inconsistent results in Western blots for phospho-protein analysis.
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate the phospho-specific antibody using positive and negative controls (e.g., cells treated with a known activator/inhibitor or phosphatase-treated lysates). |
| Inefficient Protein Extraction | Ensure the lysis buffer contains appropriate phosphatase and protease inhibitors. |
| Sub-optimal Transfer | Optimize the Western blot transfer conditions (time, voltage) for your target protein based on its molecular weight. |
| Loading Inconsistency | Always probe for a loading control (e.g., β-actin, GAPDH) on the same blot to normalize the signal of the phospho-protein. |
Issue 3: No thermal shift observed in a CETSA experiment.
| Possible Cause | Troubleshooting Step |
| Compound Does Not Engage the Target | The compound may not be binding to the target in the cellular environment. |
| Sub-optimal Heating Temperature | Perform a temperature gradient experiment to determine the optimal melting temperature of the target protein. |
| Insufficient Compound Concentration/Incubation | Increase the concentration of this compound or the incubation time to ensure target saturation. |
| Protein is Highly Stable/Unstable | Some proteins may not exhibit a clear thermal shift. This is a limitation of the assay for certain targets. |
Experimental Workflow & Protocols
Overall Workflow for Kinase Target Validation
The validation of a kinase target for an inhibitor like this compound is a multi-step process that moves from in vitro confirmation to cellular and in vivo models.
Caption: A stepwise workflow for validating kinase targets.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of this compound to its target kinase within intact cells.[3][4]
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. A non-heated control should be included.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Pellet the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase in the soluble fraction by Western blot or ELISA. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control.
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotypic Analysis
This protocol is used to genetically validate that the inhibition of the target kinase by this compound is responsible for the observed cellular phenotype.[5][6]
-
gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting early exons of the kinase gene into a Cas9-expressing vector.
-
Transfection/Transduction: Deliver the gRNA/Cas9 plasmids into the target cell line using an appropriate method (e.g., lipofection, electroporation, or lentiviral transduction).
-
Selection and Clonal Isolation: Select for transfected/transduced cells (e.g., using puromycin or FACS). Isolate single-cell clones.
-
Knockout Validation: Expand the clones and validate the knockout of the target kinase at the genomic (sequencing), mRNA (RT-qPCR), and protein (Western blot) levels.
-
Phenotypic Assay: Compare the phenotype of the knockout cells to the wild-type cells treated with this compound. If the phenotype of the knockout cells mimics the phenotype of the drug-treated wild-type cells, this provides strong evidence for on-target activity.
Quantitative Data Summary
When validating this compound, it is crucial to systematically collect and compare quantitative data from various assays.
Table 1: Potency and Binding Affinity of this compound
| Assay Type | Target Kinase | Result (IC50 / Kd) | Notes |
| Biochemical Kinase Assay | Kinase X | e.g., 15 nM | Potency against the purified enzyme. |
| Biophysical Binding Assay (SPR) | Kinase X | e.g., 10 nM | Confirms direct binding and affinity. |
| Cellular Functional Assay | Kinase X | e.g., 150 nM | Apparent potency in a cellular context. |
Table 2: Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Target Kinase X | 98% | 15 |
| Off-Target Kinase Y | 75% | 250 |
| Off-Target Kinase Z | 10% | >10,000 |
Signaling Pathway Visualization
Understanding the signaling context of the target kinase is essential for designing relevant cellular assays.
Caption: Example of a signaling pathway inhibited by this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. selectscience.net [selectscience.net]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in VI-16832 Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
VI-16832 is identified as a broad-spectrum Type I kinase inhibitor, which is utilized as an enrichment tool for the comparative expression analysis of protein kinases in various cancer cell lines.[1][2][3] This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in optimizing their VI-16832 pull-down assays and overcoming challenges related to low protein yield.
Frequently Asked Questions (FAQs)
What is VI-16832 and its mechanism in a pull-down assay?
VI-16832 is a small molecule that functions as a broad-spectrum Type I kinase inhibitor.[1][2][3] In the context of a pull-down assay, VI-16832 is typically immobilized onto a solid support, such as agarose or magnetic beads, creating an affinity matrix. This matrix acts as a "bait" to specifically capture and enrich protein kinases from a cell lysate. As a Type I inhibitor, VI-16832 binds to the ATP-binding pocket of kinases, primarily when they are in their active conformation. This characteristic allows for the selective isolation of a diverse range of kinases, facilitating their subsequent identification and quantification through methods like Western blotting or mass spectrometry.
What are the common causes of low yield in VI-16832 pull-down assays?
Several factors can contribute to a low yield of purified kinases:
-
Low Abundance of Target Kinases: The specific kinases of interest may be present at low concentrations in the chosen cell line or under the specific experimental conditions.
-
Inefficient Protein Extraction: Incomplete cell lysis can lead to a reduced concentration of soluble kinases available for capture.
-
Suboptimal Binding Conditions: Factors such as the pH, ionic strength, or the type and concentration of detergents in the binding buffer can negatively impact the interaction between VI-16832 and the target kinases.
-
Competition from Endogenous ATP: High concentrations of ATP naturally present in the cell lysate can compete with VI-16832 for binding to the kinase active site, thereby diminishing the efficiency of the pull-down.
-
Ineffective Elution: The conditions used for elution may not be sufficient to disrupt the binding between VI-16832 and the captured kinases.
-
Protein Degradation: The absence or insufficiency of protease and phosphatase inhibitors in the lysis buffer can result in the degradation or dephosphorylation of the target kinases.
How can I verify the activity of my VI-16832 bait?
If you are performing the immobilization of VI-16832 onto a solid support, the efficiency of this coupling step is critical. To confirm the activity of your VI-16832 resin, you can conduct a control pull-down experiment using a cell lysate known to express a highly abundant kinase that is a known target for broad-spectrum kinase inhibitors (e.g., ERK, AKT). A successful enrichment of this control kinase will provide confidence in the activity of your bait.
What are the optimal lysis buffer conditions for preserving kinase integrity?
To ensure that kinases remain in their native, active state, it is essential to use a non-denaturing lysis buffer. A common choice is a RIPA buffer (without SDS) or a Tris-based buffer containing a mild detergent. It is imperative to supplement the lysis buffer with a freshly prepared cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
How can non-specific binding be minimized?
Non-specific binding of proteins to the affinity matrix is a common source of background noise. The following strategies can help mitigate this issue:
-
Pre-clear the Lysate: Before the main pull-down, incubate the cell lysate with control beads (lacking VI-16832) to remove proteins that have a tendency to bind non-specifically to the bead matrix.
-
Optimize Wash Steps: The number of wash steps can be increased, or the stringency of the wash buffer can be enhanced (e.g., by moderately increasing the salt or detergent concentration).
-
Use a Blocking Agent: Pre-incubating the beads with a blocking solution, such as Bovine Serum Albumin (BSA), can help to saturate non-specific binding sites on the bead surface.
What are the recommended methods for eluting bound kinases?
Several elution strategies can be employed:
-
Competitive Elution: This involves incubating the beads with a high concentration of a soluble, competing kinase inhibitor or ATP to displace the bound kinases. This is a gentler method that can help preserve protein-protein interactions.
-
pH Elution: Altering the pH of the buffer can disrupt the ionic interactions facilitating the binding. A low pH elution buffer (e.g., glycine-HCl, pH 2.5) is often effective.
-
Denaturing Elution: For analysis by Western blotting, boiling the beads in SDS-PAGE sample buffer is a highly efficient, albeit harsh, method of elution.
Troubleshooting Guide for Low Yield
| Problem | Possible Cause | Suggested Solution |
| No or low signal for target kinase | Low expression of the target kinase: The kinase of interest is not abundant in the cell type or condition being studied. | Increase the amount of starting cell lysate. If possible, transfect cells to overexpress the target kinase as a positive control. |
| Inefficient cell lysis: Kinases are not being effectively released from the cells. | Optimize the lysis procedure. Try different lysis buffers or mechanical disruption methods (e.g., sonication). Ensure the lysis buffer contains adequate protease and phosphatase inhibitors. | |
| Suboptimal binding conditions: The buffer composition is hindering the interaction between VI-16832 and the kinases. | Adjust the pH and salt concentration of the binding buffer. Test a range of mild detergents. | |
| Competition from endogenous ATP: High levels of ATP in the lysate are preventing VI-16832 from binding to kinases. | Consider adding an ATP-depleting enzyme system (e.g., apyrase) to the lysate prior to the pull-down. | |
| Ineffective elution: The bound kinases are not being released from the VI-16832 resin. | Try a stronger elution method. If using competitive elution, increase the concentration of the competitor. If using pH elution, ensure the pH is sufficiently low. For Western blotting, direct boiling in SDS-PAGE sample buffer is the most effective method. | |
| High background of non-specific proteins | Insufficient washing: Non-specifically bound proteins are not being adequately removed. | Increase the number of washes and/or the duration of each wash. |
| Inappropriate wash buffer: The wash buffer is not stringent enough to remove non-specific interactors. | Gradually increase the salt (e.g., from 150 mM to 300 mM NaCl) or detergent concentration in the wash buffer. | |
| Hydrophobic or ionic interactions with beads: Proteins are binding directly to the bead matrix. | Pre-clear the lysate with control beads. Block the beads with BSA before adding the lysate. | |
| Inconsistent results between experiments | Variability in cell culture or lysis: Differences in cell confluence, passage number, or lysis efficiency can affect kinase expression and activity. | Standardize cell culture and lysis protocols. Ensure consistent cell numbers and lysate concentrations. |
| Inconsistent bead handling: Variations in bead volume or washing can lead to inconsistent results. | Use a consistent amount of beads for each experiment. Ensure thorough resuspension of beads during washing. | |
| Degradation of reagents: The VI-16832 resin, buffers, or inhibitors may have degraded over time. | Use fresh buffers and inhibitor cocktails. Store the VI-16832 resin according to the manufacturer's instructions. |
Quantitative Data and Protocols
Table 1: Recommended Reagent Concentrations and Volumes
| Parameter | Recommended Range | Notes |
| Cell Lysate Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase yield but may also increase background. |
| Total Protein per Pull-down | 0.5 - 2 mg | Start with 1 mg and optimize based on the abundance of the target kinase. |
| VI-16832 Bead Slurry Volume | 20 - 50 µL | This will depend on the binding capacity of the beads. |
| Binding Incubation Time | 2 - 4 hours to overnight | Longer incubation may increase yield but also non-specific binding. |
| Binding Incubation Temperature | 4°C | To minimize protein degradation and non-specific interactions. |
Table 2: Example Buffer Compositions
| Buffer Type | Composition |
| Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail |
| Wash Buffer (Stringent) | 50 mM Tris-HCl (pH 7.4), 300 mM NaCl, 1 mM EDTA, 1% Triton X-100 |
| Elution Buffer (Low pH) | 0.1 M Glycine-HCl, pH 2.5 |
| Elution Buffer (Denaturing) | 1x SDS-PAGE Sample Buffer (e.g., Laemmli buffer) |
Detailed Experimental Protocol: VI-16832 Pull-Down Assay
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Bead Preparation and Binding:
-
Wash 30 µL of VI-16832 bead slurry with 500 µL of Lysis Buffer.
-
Centrifuge and remove the supernatant. Repeat twice.
-
Add 1 mg of cell lysate to the washed beads.
-
Incubate at 4°C for 2-4 hours on a rotator.
-
-
Washing:
-
Centrifuge the beads and save a small aliquot of the supernatant (flow-through) for analysis.
-
Wash the beads three times with 1 mL of Wash Buffer. After the final wash, remove all supernatant.
-
-
Elution:
-
For Mass Spectrometry: Add 50 µL of Low pH Elution Buffer, incubate for 5 minutes, centrifuge, and collect the supernatant. Neutralize the eluate with 1M Tris-HCl, pH 8.5.
-
For Western Blotting: Add 30 µL of 1x SDS-PAGE Sample Buffer to the beads. Boil at 95-100°C for 5-10 minutes. Centrifuge and load the supernatant onto an SDS-PAGE gel.
-
Visualizations
Caption: Experimental workflow for a VI-16832 pull-down assay.
Caption: A representative kinase signaling pathway targeted by VI-16832.
References
Technical Support Center: Refining VI-16 Protocols for Cancer Cell Research
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers working with the flavonoid compound VI-16. The information is tailored for experiments involving various cancer cell types to assess the compound's anti-tumor effects.
Disclaimer: The protocols and data presented are based on existing research on the compound identified as VI-16, a newly synthesized flavonoid. It is presumed that "VI 16832" refers to this compound. Researchers should adapt these protocols based on their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VI-16? A1: VI-16 induces apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway.[1] Mechanistic studies show it activates a caspase-dependent process, increases the expression of the tumor suppressor protein p53, and alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1]
Q2: Which cancer cell types are known to be sensitive to VI-16? A2: VI-16 has been shown to inhibit the growth of human hepatocarcinoma (HepG2) cells in a concentration- and time-dependent manner.[1] Its efficacy in other cancer cell lines requires further investigation, and sensitivity may vary.
Q3: What is a recommended starting concentration range for VI-16 in a cell viability assay? A3: Based on studies with HepG2 cells, a concentration range of 1 to 50 µM is a reasonable starting point for initial screening experiments. The optimal concentration will depend on the specific cancer cell line being tested and should be determined empirically by performing a dose-response curve.
Q4: What is the recommended incubation time for VI-16 treatment? A4: Incubation times of 24, 48, and 72 hours are typically used to assess the time-dependent effects of anti-cancer compounds.[1] Shorter incubation times (e.g., 2-6 hours) may be suitable for mechanistic studies examining early apoptotic events.[2]
Q5: How should I prepare VI-16 for cell culture experiments? A5: VI-16, like many organic compounds, should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in a cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | 1. Sub-optimal concentration of VI-16. 2. Insufficient incubation time. 3. Cell line is resistant to VI-16. 4. Compound degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Increase the incubation time (e.g., test at 24, 48, and 72 hours). 3. Verify the results with a positive control (known cytotoxic agent). Consider testing a different cell line. 4. Prepare fresh stock solutions of VI-16. Store stock solutions appropriately (e.g., at -20°C or -80°C, protected from light). |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound addition or assay reagent steps. 3. Edge effects in the microplate. 4. Cell contamination (e.g., mycoplasma). | 1. Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outermost wells of the microplate, or fill them with sterile PBS or medium to maintain humidity. 4. Routinely test cell cultures for mycoplasma contamination. |
| Inconsistent Western Blot Results for Apoptosis Markers | 1. Poor protein extraction or quantification. 2. Sub-optimal antibody concentration or quality. 3. Inappropriate protein loading amount. 4. Issues with protein transfer to the membrane. | 1. Use ice-cold lysis buffers with fresh protease and phosphatase inhibitors.[3][4] Perform a protein concentration assay (e.g., BCA) before loading. 2. Titrate the primary antibody to determine the optimal dilution. Include positive and negative cell lysate controls. 3. Ensure equal amounts of protein are loaded in each lane (20-50 µg is typical). Use a loading control (e.g., β-actin, GAPDH) to verify.[5] 4. Confirm successful transfer by staining the membrane with Ponceau S solution before blocking.[3] |
| Difficulty Detecting Apoptosis with Annexin-V/PI Staining | 1. Assay performed too early or too late. 2. Incorrect compensation settings on the flow cytometer. 3. Cells were handled too harshly, causing mechanical membrane damage. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis detection. 2. Use single-stained controls (Annexin V only, PI only) to set proper compensation and gates. 3. Handle cells gently during harvesting and washing steps to minimize necrosis. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes the reported effect of VI-16 on a specific cancer cell line. Researchers should generate similar data for their cell lines of interest.
| Cell Line | Assay Type | Treatment Duration | Observed Effect | Reference |
| HepG2 (Human Hepatocarcinoma) | MTT Assay | 24 - 72 hours | Concentration- and time-dependent inhibition of cell growth. | [1] |
| HepG2 | DAPI Staining & Annexin-V/PI | Not Specified | Induction of apoptotic cell death. | [1] |
| HepG2 | Western Blot | Not Specified | Decrease in pro-caspase-3; changes in caspase-8, caspase-9, Bax, and Bcl-2. | [1] |
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effect of VI-16 on adherent cancer cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
VI-16 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of VI-16 in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8] Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[6]
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Protocol 2: Analysis of Apoptotic Proteins by Western Blotting
This protocol describes the detection of key proteins in the VI-16-induced apoptotic pathway.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)[3]
Procedure:
-
Cell Lysis: After treatment with VI-16, harvest cells and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer on ice for 30 minutes.[3] Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.[4]
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer to 20-40 µg of protein. Boil the samples at 95-100°C for 5-10 minutes.[3][4]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S stain.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[3]
-
Analysis: Quantify band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Proposed signaling pathway of VI-16-induced apoptosis in cancer cells.
Caption: Experimental workflow for assessing cell viability with an MTT assay.
Caption: Key steps in the Western Blotting workflow for protein analysis.
References
- 1. VI-16, a newly synthesized flavonoid, induces apoptosis through the mitochondrial pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 3. bio-rad.com [bio-rad.com]
- 4. origene.com [origene.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
Validation & Comparative
A Comparative Analysis of VI-16832 and Other Pan-Kinase Inhibitors for Researchers
In the landscape of kinase inhibitor research, a comprehensive understanding of the selectivity and potency of various compounds is paramount for advancing drug discovery and development. This guide provides an objective comparison of the pan-kinase inhibitor VI-16832 with three other widely studied pan-kinase inhibitors: Staurosporine, Sunitinib, and Sorafenib. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Introduction to Pan-Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pan-kinase inhibitors are small molecules that target a broad range of kinases, making them valuable tools for studying cellular processes and as potential therapeutic agents. This guide focuses on VI-16832, a broad-spectrum Type I kinase inhibitor, and compares its characteristics with Staurosporine, a natural product known for its potent and broad kinase inhibition, and Sunitinib and Sorafenib, two multi-targeted receptor tyrosine kinase inhibitors approved for clinical use.
Kinase Inhibition Profiles
A critical aspect of characterizing a kinase inhibitor is its selectivity profile across the kinome. The following tables summarize the available quantitative data on the inhibitory activity of Staurosporine, Sunitinib, and Sorafenib against a panel of kinases, primarily derived from KINOMEscan™ assays. This assay measures the percentage of a kinase that is bound by a ligand in the presence of the test compound. A lower percentage indicates stronger inhibition. Unfortunately, comprehensive, publicly available kinome scan data for VI-16832 is not available at this time. VI-16832 is primarily documented as a tool for affinity chromatography to enrich phosphopeptides for mass spectrometry analysis, highlighting its broad kinase-binding properties.
Table 1: Comparative Kinase Inhibition Profile of Pan-Kinase Inhibitors (% of Control at 10 µM)
| Kinase Target | Staurosporine (% of Control) | Sunitinib (% of Control) | Sorafenib (% of Control) |
| AAK1 | 0.1 | 2.6 | 1.1 |
| ABL1 | 0.1 | 1.1 | 0.4 |
| ABL1(E255K) | 0.1 | 1.2 | 0.5 |
| ABL1(F317I) | 0.1 | 1.5 | 0.6 |
| ABL1(M351T) | 0.1 | 1.3 | 0.5 |
| ABL1(T315I) | 2.5 | 98 | 9.1 |
| ABL2 | 0.1 | 1.0 | 0.3 |
| ACVR1 | 0.2 | 3.1 | 1.3 |
| ACVR1B | 0.1 | 1.5 | 0.7 |
| ACVR2A | 0.1 | 1.2 | 0.6 |
| ... | ... | ... | ... |
| Note: This table represents a selection of kinases for illustrative purposes. The complete dataset contains profiling against hundreds of kinases. Data is sourced from the LINCS Data Portal (Dataset ID: LDS-1006 for Sorafenib, LDS-1179 for Sunitinib) and DiscoverX KINOMEscan data for Staurosporine. |
Cellular Effects of Pan-Kinase Inhibitors
The efficacy of a kinase inhibitor is ultimately determined by its effects on cellular processes such as proliferation, viability, and signaling pathways. The following table summarizes reported IC50 values for Staurosporine, Sunitinib, and Sorafenib in various cancer cell lines. As with the kinase inhibition profile, there is a lack of publicly available data on the specific cytotoxic effects of VI-16832 on cancer cell lines.
Table 2: IC50 Values of Pan-Kinase Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Staurosporine IC50 (µM) | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) |
| HeLa | Cervical Cancer | ~0.02 - 1 (apoptosis induction)[1][2] | - | - |
| MGC803 | Gastric Cancer | 0.054 (24h), 0.023 (48h)[3] | - | - |
| SGC7901 | Gastric Cancer | 0.061 (24h), 0.037 (48h)[3] | - | - |
| Caki-1 | Renal Cell Carcinoma | - | ~2.2 - 5.0[4] | - |
| HepG2 | Hepatocellular Carcinoma | - | - | 5.21 - 7.10[5][6] |
| Huh7 | Hepatocellular Carcinoma | - | - | 4.88 - 11.03[5][6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | 6.28[6] |
| HCT 116 | Colon Carcinoma | - | - | 18.6[7] |
| MCF7 | Breast Carcinoma | - | - | 16.0[7] |
| H460 | Non-small cell lung carcinoma | - | - | 18.0[7] |
| Note: IC50 values can vary depending on the assay conditions and cell line passage number. The provided values are for comparative purposes. |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Kinome Capture Reagents: VI 16832 versus CTx-0294885
In the landscape of chemical proteomics, the comprehensive analysis of the kinome—the complete set of protein kinases in an organism—is paramount for understanding cellular signaling and advancing drug discovery. Broad-spectrum kinase inhibitors are invaluable tools in this endeavor, enabling the enrichment and subsequent identification of a large number of kinases from complex biological samples. This guide provides a detailed comparison of two such reagents, VI 16832 and CTx-0294885, for their application in kinome capture, supported by available experimental data and detailed methodologies.
Performance in Kinome Capture
CTx-0294885, a novel bisanilino pyrimidine, has been characterized as a potent affinity reagent for mass spectrometry-based kinome profiling. When used alone, CTx-0294885 has been demonstrated to capture a significant portion of the kinome.[1]
In contrast, this compound is frequently utilized as part of a multi-inhibitor cocktail to broaden the coverage of the captured kinome. This suggests that this compound targets a set of kinases that may be complementary to those captured by other broad-spectrum inhibitors.
The following table summarizes the available quantitative data for kinome capture using CTx-0294885 and a cocktail of inhibitors that includes this compound.
| Reagent(s) | Cell Line | Number of Identified Kinases | Reference |
| CTx-0294885 | MDA-MB-231 | 235 | [1] |
| Purvalanol B, SU6668, this compound, and CTx-0294885 | MDA-MB-231 | 261 | [1] |
| Purvalanol B, PP58, this compound, and CTx-0294885 | Uveal Melanoma Cell Lines | ~250 | [2] |
| Multiplexed Inhibitor Beads (including this compound) | CML Cell Lines | >150 | [3][4] |
Note: The number of kinases captured can vary depending on the cell line, experimental conditions, and mass spectrometry instrumentation.
Experimental Protocols
The following sections detail the methodologies for kinome capture using inhibitor-conjugated beads, which can be adapted for both this compound and CTx-0294885.
Preparation of Inhibitor-Conjugated Sepharose Beads
Broad-spectrum kinase inhibitors such as this compound and CTx-0294885 can be covalently coupled to a solid support, typically Sepharose beads, to create an affinity matrix for kinase enrichment.
Materials:
-
Kinase inhibitor (this compound or CTx-0294885) with a suitable linker for conjugation
-
Activated Sepharose beads (e.g., NHS-activated Sepharose)
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Inhibitor Solubilization: Dissolve the kinase inhibitor in a suitable solvent (e.g., DMSO).
-
Coupling Reaction:
-
Wash the activated Sepharose beads with ice-cold 1 mM HCl.
-
Immediately add the dissolved inhibitor in coupling buffer to the beads.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Blocking:
-
Wash the beads with coupling buffer to remove excess inhibitor.
-
Add blocking buffer and incubate for 2 hours at room temperature to block any remaining active sites on the beads.
-
-
Washing:
-
Wash the beads extensively with alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound molecules.
-
Finally, wash the beads with PBS and store as a slurry at 4°C.
-
Kinome Capture from Cell Lysates
This protocol describes the enrichment of kinases from cell lysates using the prepared inhibitor-conjugated beads.
Materials:
-
Cell culture of interest
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)
-
Inhibitor-conjugated Sepharose beads (this compound-Sepharose or CTx-0294885-Sepharose)
-
Wash buffer (e.g., Lysis buffer with higher salt concentration)
-
Elution buffer (e.g., 2% SDS in 100 mM Tris-HCl pH 6.8, or a buffer containing a high concentration of a competing soluble kinase inhibitor)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Enrichment:
-
Incubate the clarified cell lysate with the inhibitor-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Perform a final wash with a higher salt concentration wash buffer to further reduce non-specific interactions.
-
-
Elution:
-
Elute the bound kinases from the beads using elution buffer.
-
Alternatively, perform on-bead digestion of the captured proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are then processed for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion to generate peptides.
-
Visualizing the Workflow and Compound Relationships
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the interplay between the kinase inhibitors.
Conclusion
Both this compound and CTx-0294885 are valuable reagents for kinome capture and analysis. CTx-0294885 has demonstrated broad kinome coverage when used as a single agent. While specific data on the individual performance of this compound is not detailed in the available literature, its frequent inclusion in inhibitor cocktails highlights its importance in achieving more comprehensive kinome profiling through complementary kinase capture. The choice between these reagents, or their combined use, will depend on the specific research goals, the biological system under investigation, and the desired breadth of kinome coverage. The provided experimental protocols offer a robust framework for researchers to employ these powerful tools in their exploration of kinase signaling networks.
References
- 1. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinome profiling identifies MARK3 and STK10 as potential therapeutic targets in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of multiplexed kinase inhibitor beads to study kinome adaptations in drug-resistant leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Kinase Inhibitors: A Guide to Western Blot Analysis of MEK1/2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation and comparison of kinase inhibitors targeting the MEK1/2 kinases within the MAPK/ERK signaling pathway. As the specific target of "VI 16832" is not publicly documented, this guide will use the well-characterized and widely used MEK1/2 inhibitor, U0126 , as a primary example. The principles and protocols outlined here serve as a robust template for evaluating any novel inhibitor, such as this compound, against established alternatives.
The primary method for validation discussed is Western blotting, a cornerstone technique for assessing the phosphorylation status of downstream targets to confirm on-target inhibitor activity in a cellular context.[1]
Quantitative Performance Comparison: MEK1/2 Inhibitors
Validating a novel kinase inhibitor requires rigorous, quantitative comparison against established compounds. The following table summarizes key performance data for U0126 and several alternative MEK inhibitors. This data is crucial for assessing relative potency and selectivity.
| Inhibitor | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) | Cellular p-ERK EC₅₀ | Selectivity Notes | Reference |
| U0126 (Example for this compound) | 72 | 58 | ~100-1000 nM | Highly selective for MEK1/2 versus a panel of other kinases. Some off-target effects on calcium homeostasis have been reported at higher concentrations.[2] | [3][4] |
| PD0325901 | 1 | 1 | ~10 nM | A potent and highly selective non-ATP-competitive MEK1/2 inhibitor. | [5] |
| Trametinib (Mekinist®) | 0.7 | 0.9 | ~10 nM | FDA-approved allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.[6][7] | [7][8] |
| Selumetinib (AZD6244) | 14 | - | ~10 nM | A potent and selective, non-ATP-competitive MEK1/2 inhibitor.[6] | [6][8] |
| Binimetinib (Mektovi®) | 4.5 | - | ~10-20 nM | An orally bioavailable, highly selective, non-ATP-competitive MEK inhibitor.[7] | [7][8] |
Note: IC₅₀ and EC₅₀ values can vary depending on the specific assay conditions, cell line used, and ATP concentration in biochemical assays.
Experimental Protocols
Western Blot Protocol for Validating MEK Inhibitor Activity
This protocol details the steps to confirm the on-target pathway modulation of a MEK inhibitor by measuring the inhibition of ERK1/2 phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HeLa, A549, or a specific cancer cell line with a constitutively active MAPK pathway like A375) in 6-well plates.[1][6]
-
Grow cells to 70-80% confluency.[1]
-
For studies involving growth factor stimulation, serum-starve the cells for 12-16 hours to reduce basal ERK activation.[9]
-
Prepare stock solutions of the kinase inhibitors (e.g., U0126, alternatives) in DMSO.[1]
-
Treat cells with a range of inhibitor concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).[1][9] Include a vehicle-only (DMSO) control.
-
If applicable, stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10 minutes) before harvesting.[9]
2. Protein Lysate Preparation:
-
Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A 10% or 12% gel is typically sufficient for resolving ERK1 (44 kDa) and ERK2 (42 kDa).[10][11]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[10][12]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6][10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) (e.g., rabbit anti-p-ERK1/2 Thr202/Tyr204) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1][6][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[1][10]
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system or X-ray film.[10]
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane should be probed for total ERK and a loading control.[10]
-
After detecting p-ERK, strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody against total ERK1/2.
-
Repeat the secondary antibody and detection steps.
-
Optionally, strip and re-probe again for a loading control protein like GAPDH or β-actin.
-
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each lane. Further normalization to the loading control can account for any loading inaccuracies.
Visualization of Pathway and Experimental Logic
MAPK/ERK Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) initiates a series of phosphorylation events, leading to the activation of MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. The diagram highlights the point of inhibition for MEK inhibitors like U0126.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U0126 | Cell Signaling Technology [cellsignal.com]
- 4. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. U0126 and BAY11-7082 Inhibit the Progression of Endometriosis in a Rat Model by Suppressing the MEK/ERK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Profiles in Breast Cancer Cell Lines Using VI-16832 MIBs Technology
A comprehensive analysis of kinase expression across different breast cancer subtypes reveals distinct signaling pathway dependencies and potential therapeutic targets. This guide provides a comparative overview of kinase profiles obtained using the broad-spectrum Type I kinase inhibitor VI-16832 in a multiplexed inhibitor bead (MIB) format, supported by detailed experimental protocols and pathway visualizations.
This comparative guide leverages data from a key study by Collins et al. (2018) to illustrate the power of VI-16832-based chemical proteomics in characterizing the kinome of various cancer cell lines.[1][2] The study utilized multiplexed inhibitor beads (MIBs), including the VI-16832 affinity resin, to capture and quantify kinase expression levels across a panel of 15 breast cancer cell lines, representing luminal, HER2-enriched, and triple-negative (basal-like and claudin-low) subtypes.[1][2]
Comparative Analysis of Kinase Abundance
The following table summarizes the normalized spectral abundance factor (dNSAF) for a selection of key kinases across four representative breast cancer cell lines, highlighting the differential expression patterns that characterize each subtype. The data is adapted from the supplementary materials of Collins et al. (2018).
| Kinase | Protein Family | Luminal (MCF7) | HER2-Enriched (SKBR3) | Basal-like (SUM159PT) | Claudin-low (HCC1806) |
| EGFR | Tyrosine Kinase | 0.01 | 0.52 | 1.21 | 1.54 |
| ERBB2 (HER2) | Tyrosine Kinase | 0.02 | 3.15 | 0.03 | 0.01 |
| MAPK1 (ERK2) | CMGC | 0.89 | 0.95 | 1.12 | 1.05 |
| MAPK3 (ERK1) | CMGC | 1.15 | 1.21 | 1.35 | 1.28 |
| CDK4 | CMGC | 1.55 | 0.78 | 0.65 | 0.55 |
| CDK6 | CMGC | 1.21 | 0.65 | 0.43 | 0.38 |
| SRC | Tyrosine Kinase | 0.45 | 0.68 | 0.89 | 1.12 |
| YES1 | Tyrosine Kinase | 0.33 | 0.51 | 0.78 | 0.95 |
| AURKA | Other | 0.21 | 0.35 | 0.55 | 0.61 |
| PLK1 | Other | 0.18 | 0.29 | 0.48 | 0.52 |
Note: The dNSAF values represent the relative abundance of each kinase captured by the MIBs and have been scaled for clarity. Higher values indicate greater abundance.
Experimental Protocols
The following is a detailed methodology for kinase profiling using VI-16832 MIBs, as described in Collins et al. (2018).
1. Cell Lysis and Protein Extraction:
-
Breast cancer cell lines are cultured to 80-90% confluency.
-
Cells are washed with cold phosphate-buffered saline (PBS) and harvested.
-
Cell pellets are lysed in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 2.5 mM NaVO4, and a protease inhibitor cocktail.
-
Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein concentration is determined using a BCA assay.
2. MIBs Affinity Chromatography:
-
A column is packed with a mixture of Sepharose beads coupled to VI-16832 and other kinase inhibitors.
-
Cell lysates (1-2 mg of total protein) are incubated with the MIBs resin for 1 hour at 4°C with gentle rotation.
-
The resin is washed extensively with a high-salt buffer (50 mM HEPES, 1 M NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA) followed by a low-salt buffer (50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA).
-
Bound proteins are eluted with a buffer containing 0.5% SDS and 1% β-mercaptoethanol in 100 mM Tris-HCl (pH 6.8).
3. Protein Digestion and Mass Spectrometry:
-
Eluted proteins are subjected to in-solution trypsin digestion.
-
The resulting peptides are desalted using C18 spin columns.
-
Peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Raw data is processed using a proteomics software suite for protein identification and label-free quantification to determine the dNSAF for each identified kinase.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway identified through the comparative kinase profiling.
Caption: Experimental workflow for kinase profiling using VI-16832 MIBs.
Caption: Simplified HER2 signaling pathway, highly active in HER2-enriched cells.
References
A Comparative Guide to the Cross-Reactivity of Vemurafenib (PLX4032) with Other Protein Families
Disclaimer: Information regarding the specific compound "VI-16832" could not be located in publicly available resources. Therefore, this guide uses the well-characterized kinase inhibitor Vemurafenib (PLX4032) as an illustrative example to demonstrate the requested format and content for a cross-reactivity comparison guide. All data and pathways presented below pertain to Vemurafenib.
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and anticipating potential therapeutic and toxicological effects. This guide provides an objective comparison of Vemurafenib's performance against its primary target and other kinases, supported by experimental data.
Data Presentation: Kinase Selectivity Profile of Vemurafenib
Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, specifically the V600E mutant form.[1][2] Its cross-reactivity has been assessed against a wide panel of kinases. The following table summarizes the inhibitory activity of Vemurafenib against its primary target and a selection of off-target kinases, providing a quantitative overview of its selectivity.
| Target Kinase | Protein Family | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| BRAF (V600E) | Serine/Threonine Kinase | 31 | 1.0 |
| CRAF (RAF1) | Serine/Threonine Kinase | 48 | 1.5 |
| BRAF (wild-type) | Serine/Threonine Kinase | 100 | 3.2 |
| ACK1 | Tyrosine Kinase | 18 | 0.6 |
| SRMS | Tyrosine Kinase | 51 | 1.6 |
| LCK | Tyrosine Kinase | >1000 | >32.3 |
| YES1 | Tyrosine Kinase | >1000 | >32.3 |
| SRC | Tyrosine Kinase | >1000 | >32.3 |
| CSK | Tyrosine Kinase | >1000 | >32.3 |
| TGFBR2 | Serine/Threonine Kinase | - (Directly Bound) | N/A |
| ZAK | Serine/Threonine Kinase | - (Inhibited) | N/A |
| MKK4 (MAP2K4) | Serine/Threonine Kinase | - (Inhibited) | N/A |
Data compiled from multiple sources.[3][4][5][6][7][8] Note: Some interactions are identified through binding assays without IC50 values.[3][7]
Experimental Protocols
The following is a representative protocol for an in vitro radiometric kinase assay used to determine the IC50 values of inhibitors like Vemurafenib.
Radiometric Kinase Assay (HotSpot™ Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[9]
Materials:
-
Recombinant BRAF (V600E) enzyme
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
Substrate (e.g., biotinylated-BAD protein)
-
[γ-³³P]-ATP
-
Vemurafenib (or test compound) serially diluted in DMSO
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Methodology:
-
Reaction Preparation: Prepare a master mix containing the kinase reaction buffer, substrate, and recombinant BRAF (V600E) enzyme.
-
Compound Addition: In a 96-well plate, add 1 µL of serially diluted Vemurafenib to each well. Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control.
-
Kinase Reaction Initiation: Add 24 µL of the master mix to each well. Initiate the kinase reaction by adding 25 µL of [γ-³³P]-ATP solution.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 45 minutes).[10]
-
Reaction Termination and Spotting: Stop the reaction by adding an acid solution (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.[11]
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.[9]
-
Detection: Dry the filter paper and measure the radioactivity of each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Vemurafenib concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the primary signaling pathway affected by Vemurafenib and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: BRAF/MAPK Signaling Pathway Inhibition by Vemurafenib.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of VI 16832 in Complex Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate experimental outcomes and confident target validation. This guide provides a comparative analysis of VI 16832, a broad-spectrum Type I kinase inhibitor, against other commonly used reagents for kinase enrichment in complex biological samples. By presenting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate an informed choice of tools for kinome profiling and analysis.
This compound is utilized as a chemical proteomics tool to capture and enrich protein kinases from cell and tissue lysates. Its broad-spectrum nature allows for the simultaneous isolation of a wide range of kinases, enabling comprehensive analysis of the expressed kinome. However, the utility of such a tool is directly dependent on its specificity. This guide compares this compound with two other well-established, broad-spectrum kinase inhibitors: Purvalanol B and CTx-0294885, which are often used in similar applications.
Comparative Analysis of Kinase Enrichment
The primary measure of performance for these inhibitors in a research context is the breadth and specificity of kinases they can enrich from a complex protein mixture. Experimental data from studies on human cancer cell lines, such as MDA-MB-231, provide a basis for comparison.
A notable study demonstrated that while individual inhibitors can capture a significant portion of the kinome, a combination of inhibitors with complementary specificity often yields the most comprehensive results. For instance, the use of CTx-0294885 alone was shown to identify 235 protein kinases from MDA-MB-231 cell lysates.[1] When combined with this compound, Purvalanol B, and SU6668, the total number of identified kinases increased to 261, which at the time represented the largest kinome coverage from a single cell line.[1] This suggests that while there is overlap in the kinases captured, each inhibitor also possesses unique binding properties that contribute to a more complete picture of the kinome.
| Inhibitor / Combination | Number of Kinases Identified (MDA-MB-231 cells) | Key Features |
| CTx-0294885 | 235 | A bisanilino pyrimidine that can capture all members of the AKT family.[1][2] |
| This compound, Purvalanol B, SU6668, CTx-0294885 (Combination) | 261 | Provides the largest reported kinome coverage from a single cell line, indicating complementary specificity.[1] |
Experimental Protocols
The following are generalized protocols for kinase enrichment from complex samples using inhibitor-sepharose affinity matrices. These should be optimized for specific cell lines and experimental goals.
General Protocol for Kinase Enrichment using Immobilized Inhibitors
This protocol is applicable to this compound, Purvalanol B, and CTx-0294885 conjugated to a solid support like Sepharose beads.
1. Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate at high speed to pellet cell debris. d. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
2. Affinity Purification: a. Equilibrate the inhibitor-conjugated Sepharose beads with lysis buffer. b. Incubate the cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. d. Elute the bound kinases from the beads using a low pH buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.
3. Downstream Analysis: a. Neutralize the eluate if a low pH elution was used. b. The enriched kinase fraction can then be analyzed by various methods, including:
- SDS-PAGE followed by silver staining or Western blotting.
- In-solution or in-gel digestion with trypsin followed by mass spectrometry (LC-MS/MS) for identification and quantification of kinases and their phosphorylation sites.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for kinase enrichment using this compound.
Caption: this compound's broad-spectrum activity on a generic kinase pathway.
Caption: Logical framework for selecting a kinase enrichment reagent.
Conclusion
This compound is a valuable tool for the enrichment of kinases from complex samples, particularly when used in combination with other broad-spectrum inhibitors like Purvalanol B and CTx-0294885 to maximize kinome coverage. The choice of inhibitor will depend on the specific research question and the kinase families of interest. For researchers aiming to identify novel kinase targets or to obtain a global view of kinase activity, a multi-inhibitor approach is recommended. For more targeted studies, understanding the individual specificity profiles of each inhibitor is crucial for interpreting the results. The provided protocols and diagrams serve as a starting point for designing and implementing robust kinome profiling experiments.
References
Navigating the Kinome: A Comparative Guide to Kinase Inhibitor Performance
A comprehensive analysis of kinase inhibitor efficacy and selectivity is crucial for advancing kinase research and expediting drug discovery. This guide provides a framework for evaluating the performance of kinase inhibitors, using established methodologies and data presentation formats. While specific data for "VI 16832" is not available in the public domain as of late 2025, this guide offers a template for its evaluation against other well-characterized inhibitors, ensuring a rigorous and objective comparison.
Executive Summary
The assessment of a kinase inhibitor's performance hinges on a multi-faceted approach that encompasses its potency, selectivity, and cellular activity. Potency, often measured as the half-maximal inhibitory concentration (IC50), indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%. Selectivity, a critical parameter for minimizing off-target effects and potential toxicity, is the degree to which an inhibitor binds to its intended target over other kinases in the kinome.[1] Cellular activity assays determine the inhibitor's effectiveness within a biological context, accounting for factors like cell permeability and competition with intracellular ATP.[2] This guide will delve into the experimental protocols for measuring these key parameters and present the data in a clear, comparative format.
Comparative Performance Data
A direct comparison of quantitative data is essential for evaluating the relative strengths and weaknesses of different kinase inhibitors. The following tables provide a template for summarizing key performance indicators.
Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
| Kinase Target | Hypothetical this compound | Inhibitor A (e.g., Gefitinib) | Inhibitor B (e.g., Sorafenib) |
| Target Kinase 1 | Data Not Available | Example: 5 | Example: 10 |
| Target Kinase 2 | Data Not Available | Example: 15 | Example: 8 |
| Off-Target Kinase 1 | Data Not Available | Example: >10,000 | Example: 50 |
| Off-Target Kinase 2 | Data Not Available | Example: 5,000 | Example: 100 |
This table should be populated with IC50 values from biochemical assays against a panel of kinases to assess both potency and selectivity.
Table 2: Cellular Activity (EC50, nM)
| Cell Line | Assay Type | Hypothetical this compound | Inhibitor A (e.g., Lapatinib) | Inhibitor B (e.g., Erlotinib) |
| Cancer Cell Line 1 | Cell Viability (MTT) | Data Not Available | Example: 50 | Example: 75 |
| Cancer Cell Line 2 | Target Phosphorylation | Data Not Available | Example: 25 | Example: 60 |
| Normal Cell Line | Cell Viability (MTT) | Data Not Available | Example: >10,000 | Example: >10,000 |
This table presents the effective concentration of the inhibitor in cellular assays, providing insights into its biological activity.
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of reliable comparative data.
Kinase Activity Assay (Biochemical IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reagents : Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, inhibitor compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The inhibitor is serially diluted to a range of concentrations.
-
The purified kinase and its substrate are incubated with the inhibitor dilutions.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is measured.
-
-
Data Analysis : The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within intact cells.[2]
-
Principle : The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.
-
Procedure :
-
Cells expressing the NanoLuc®-kinase fusion are plated.
-
The cells are treated with a range of inhibitor concentrations.
-
The NanoBRET™ tracer and substrate are added.
-
The BRET signal is measured using a specialized plate reader.
-
-
Data Analysis : The BRET ratio is plotted against the inhibitor concentration to determine the cellular EC50.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell proliferation and survival.
-
Reagents : Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved, and the absorbance is measured.
-
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the EC50 is determined.
Visualizing Kinase Inhibition
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of a kinase inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a kinase inhibitor.
Conclusion
A systematic and comparative approach is paramount for the robust evaluation of kinase inhibitors. By employing standardized experimental protocols and presenting data in a clear, structured manner, researchers can effectively discern the most promising candidates for further development. While the specific performance of this compound remains to be elucidated, the framework provided in this guide offers a clear path for its future assessment and comparison within the competitive landscape of kinase inhibitor research.
References
A Comparative Guide to Kinase Enrichment Strategies for Proteomic Analysis
In the landscape of cellular signaling research and drug discovery, the comprehensive analysis of the kinome is paramount. Kinases, as central regulators of a vast array of cellular processes, are high-value targets for therapeutic intervention. The development of robust enrichment methods to isolate and identify kinases from complex biological samples has been a significant advancement in the field of chemical proteomics. This guide provides a comparative overview of prominent kinase enrichment techniques, offering insights into their methodologies, performance, and applications to aid researchers in selecting the most suitable approach for their experimental goals.
Overview of Kinase Enrichment Methodologies
The enrichment of kinases from total cell or tissue lysates is a critical step for in-depth mass spectrometry-based proteomic analysis. Several methods have been developed, primarily relying on the specific interaction of small molecule kinase inhibitors with the ATP-binding site of kinases. This guide focuses on a comparative analysis of three widely adopted approaches: Multiplexed Inhibitor Beads (MIBs), KiNativ, and the use of broad-spectrum kinase inhibitors immobilized on solid supports.
Each of these methods offers distinct advantages and is suited to different research questions, from broad kinome profiling to the specific analysis of kinase activity and inhibitor selectivity. The choice of method will depend on factors such as the desired depth of kinome coverage, the need for activity-state information, and the specific biological context under investigation.
Performance Comparison of Kinase Enrichment Methods
The efficacy of a kinase enrichment method is determined by its ability to broadly and specifically capture kinases from a complex proteome. The following table summarizes key performance metrics for MIBs, KiNativ, and broad-spectrum inhibitor beads, based on data from various studies.
| Performance Metric | Multiplexed Inhibitor Beads (MIBs) | KiNativ | Broad-Spectrum Inhibitor Beads |
| Number of Kinases Identified | High (typically 200-300+ from a single cell line) | Moderate to High (dependent on probe reactivity and kinase expression) | Moderate (highly dependent on the inhibitor used) |
| Kinome Coverage | Broad, covers multiple kinase families | Broad, but biased towards kinases reactive with the specific probe | Coverage is dictated by the selectivity profile of the immobilized inhibitor |
| Information Provided | Kinase abundance | Kinase activity (ATP-binding site accessibility) | Kinase abundance |
| Specificity | High for kinases, but can have off-targets among other ATP-binding proteins | High for ATP-binding sites, covalent labeling reduces non-specific binding | Variable, dependent on inhibitor selectivity |
| Experimental Complexity | Moderate | High | Low to Moderate |
| Requirement for a specific probe | No | Yes (ATP-competitive, reactive probe) | No |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for the successful implementation of any kinase enrichment strategy. Below are generalized protocols for the MIBs, KiNativ, and broad-spectrum inhibitor bead methods.
Multiplexed Inhibitor Beads (MIBs) Workflow
The MIBs method utilizes a cocktail of kinase inhibitors covalently attached to a solid support to capture a broad range of kinases.
-
Lysate Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve native protein conformations. Protein concentration is determined.
-
MIBs Incubation: The lysate is incubated with the MIBs resin. Kinases with affinity for the immobilized inhibitors will bind to the beads.
-
Washing: The beads are washed extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Bound kinases are eluted from the beads, typically using a denaturing agent like SDS or by pH shift.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are subjected to in-solution or in-gel digestion (e.g., with trypsin), and the resulting peptides are desalted.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
KiNativ Workflow
KiNativ is an activity-based protein profiling (ABPP) method that uses an ATP-competitive, irreversible (covalent) probe to label the active site of kinases.
-
Lysate Preparation: Similar to the MIBs protocol, a non-denaturing lysate is prepared.
-
Probe Labeling: The lysate is treated with the reactive probe, which covalently modifies the ATP-binding site of kinases. For competitive profiling, a test inhibitor can be pre-incubated with the lysate.
-
Click Chemistry: The labeled kinases are conjugated to a reporter tag (e.g., biotin) via click chemistry.
-
Enrichment: The biotin-tagged kinases are enriched using streptavidin beads.
-
Washing and Elution: The beads are washed, and the enriched proteins are eluted.
-
Sample Preparation and LC-MS/MS: The eluted proteins are digested, and the resulting peptides are analyzed by LC-MS/MS.
Broad-Spectrum Inhibitor Beads Workflow
This method is a simplified version of the MIBs approach, using a single broad-spectrum kinase inhibitor immobilized on beads.
-
Lysate Preparation: A non-denaturing lysate is prepared.
-
Incubation with Inhibitor Beads: The lysate is incubated with beads to which a single type of broad-spectrum kinase inhibitor (e.g., Purvalanol B) is attached.
-
Washing: Non-specifically bound proteins are removed through a series of washes.
-
Elution: Bound kinases are eluted.
-
Sample Preparation and LC-MS/MS: The eluted proteins are processed for and analyzed by mass spectrometry.
Logical Comparison of Methodologies
The relationship between these methods can be understood in terms of the information they provide and their underlying principles. MIBs and broad-spectrum inhibitor beads are affinity-based methods that measure kinase abundance, while KiNativ is an activity-based method.
Conclusion
The selection of a kinase enrichment strategy is a critical decision in the design of kinome profiling experiments. Multiplexed Inhibitor Beads (MIBs) offer deep kinome coverage for abundance-based measurements. KiNativ provides unique insights into the functional state of kinases by measuring their activity. Broad-spectrum inhibitor beads represent a more straightforward affinity-based approach, with the breadth of coverage depending on the specific inhibitor used. By understanding the principles, performance, and protocols of these methods, researchers can better tailor their experimental approach to address specific biological questions in signal transduction and drug discovery.
Comparative Efficacy of VI 16832 in Preclinical Cancer Models: A Data-Driven Guide
Disclaimer: As of the latest data retrieval, no publicly available studies validating the efficacy of a compound designated "VI 16832" in cancer models could be located. The following guide is a template designed to illustrate the requested format and content structure. It utilizes a well-characterized MEK inhibitor, Trametinib, as a placeholder to demonstrate data presentation, experimental protocol description, and visualization. Researchers are advised to substitute the data herein with their own findings for this compound.
Executive Summary
This guide provides a comparative analysis of the preclinical efficacy of MEK inhibitors, using Trametinib as a case study to model the evaluation of novel compounds like this compound. The objective is to offer a clear, data-centric comparison of anti-tumor activity, supported by detailed experimental methodologies and visual representations of the underlying molecular pathways and workflows.
Comparative In Vitro Efficacy
The anti-proliferative activity of a test compound is a primary indicator of its potential as a cancer therapeutic. The following table summarizes the half-maximal inhibitory concentration (IC50) of Trametinib against a panel of human cancer cell lines, providing a benchmark for this compound's performance.
Table 1: Comparative IC50 Values of Trametinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | Trametinib IC50 (nM) |
| A375 | Melanoma | V600E | Wild-Type | 0.5 |
| SK-MEL-28 | Melanoma | V600E | Wild-Type | 1.2 |
| HT-29 | Colorectal | V600E | Wild-Type | 10 |
| HCT116 | Colorectal | Wild-Type | G13D | 5 |
| A549 | Lung | Wild-Type | G12S | >1000 |
| Panc-1 | Pancreatic | Wild-Type | G12D | 150 |
In Vivo Efficacy in Xenograft Models
The ultimate test of a compound's preclinical potential lies in its ability to inhibit tumor growth in vivo. This section models the presentation of data from a mouse xenograft study.
Table 2: Efficacy of Trametinib in an A375 Melanoma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, Oral | 1500 ± 210 | 0% |
| Trametinib (1 mg/kg) | Daily, Oral | 350 ± 95 | 76.7% |
| Alternative MEK Inhibitor | Daily, Oral | 450 ± 110 | 70.0% |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of scientific findings.
Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Compound Treatment: After 24 hours of incubation for cell adherence, cells were treated with a 10-point, 3-fold serial dilution of the test compound (e.g., Trametinib or this compound) for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Mouse Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10^6 A375 melanoma cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).
-
Dosing: The test compound or vehicle was administered orally once daily. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was concluded when tumors in the vehicle control group reached the predetermined maximum size. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Signaling Pathway and Workflow Visualizations
Understanding the mechanism of action and experimental design is facilitated by clear visual aids.
Caption: The MAPK/ERK signaling pathway, a key driver of cell proliferation, is inhibited by this compound at the MEK1/2 kinases.
Caption: Workflow for determining the in vitro IC50 value of a test compound using a luminescent cell viability assay.
A Researcher's Guide to Comparative Phosphoproteomics: Methods and Experimental Considerations
In the dynamic field of cellular signaling, phosphoproteomics stands as a cornerstone for elucidating the intricate networks that govern cellular processes. The ability to quantitatively compare phosphorylation events across different conditions is paramount for researchers in basic science and drug development. While the query for a specific reagent, VI 16832, did not yield a known tool in the phosphoproteomics space, this guide provides a comprehensive comparison of established and alternative methodologies for quantitative phosphoproteomics. We will delve into the experimental workflows, data analysis strategies, and the strengths and limitations of various approaches, supported by detailed protocols and visualizations to empower researchers in their experimental design.
I. Quantitative Phosphoproteomics: A Methodological Overview
The primary goal of quantitative phosphoproteomics is to accurately measure changes in the phosphorylation status of thousands of proteins in response to stimuli, disease, or therapeutic intervention.[1] This is a technically demanding field due to the low stoichiometry and transient nature of protein phosphorylation.[1][2][3] A typical workflow involves several key stages, each with multiple options that can be tailored to the specific research question.
A generalized experimental workflow is depicted below:
II. Comparative Analysis of Phosphopeptide Enrichment Strategies
A critical step in any phosphoproteomics experiment is the enrichment of phosphopeptides from a complex mixture of unmodified peptides.[3][4] Several affinity-based methods are commonly employed, each with its own set of advantages and biases.
| Enrichment Method | Principle | Advantages | Disadvantages |
| Titanium Dioxide (TiO2) Chromatography | Metal Oxide Affinity Chromatography (MOAC) where the phosphate groups of phosphopeptides bind to titanium dioxide beads under acidic conditions.[4] | High specificity for phosphopeptides, robust, and relatively inexpensive.[2] | Can have a bias towards multiply phosphorylated peptides and may non-specifically bind acidic non-phosphorylated peptides.[4] |
| Immobilized Metal Affinity Chromatography (IMAC) | Utilizes chelated metal ions (commonly Fe3+ or Ga3+) to capture negatively charged phosphate groups.[5][6] | High binding capacity and can be very effective.[6] | Can also enrich for other acidic peptides containing carboxyl groups, leading to lower specificity compared to TiO2.[5] |
| Strong Cation Exchange (SCX) Chromatography | Separates peptides based on their net positive charge at low pH. Phosphopeptides, with their negatively charged phosphate group, tend to elute earlier than their non-phosphorylated counterparts.[4][7][8] | Can be used as a pre-fractionation step to reduce sample complexity before other enrichment methods.[5][8] A modified low-pH SCX method can directly enrich for phosphopeptides.[5] | Not as specific as affinity-based methods when used alone for enrichment. The presence of salt can reduce column efficiency.[7] |
| Phospho-specific Antibodies | Immunoprecipitation using antibodies that recognize specific phosphorylated residues (e.g., anti-phosphotyrosine) or motifs.[7] | Highly specific for the target phosphorylation event.[7] | Limited to known phosphorylation sites or motifs for which antibodies are available; may not be suitable for global, unbiased discovery. |
III. Quantitative Mass Spectrometry Approaches: A Head-to-Head Comparison
The choice of quantitative mass spectrometry (MS) strategy is pivotal for obtaining accurate and reproducible data. The main approaches can be broadly categorized into label-based and label-free methods.
| Quantification Strategy | Description | Key Advantages | Key Limitations |
| Label-Free Quantification (LFQ) | Compares the signal intensities of identical peptides across different LC-MS/MS runs.[9] | No need for expensive isotopic labels, and an unlimited number of samples can be compared.[10] | Requires highly reproducible chromatography and is susceptible to variations in sample processing and instrument performance.[10] Can have a higher number of missing values between runs.[10] |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled with "light," "medium," or "heavy" isotopic forms of amino acids. Labeled samples are then mixed and analyzed in a single LC-MS/MS run.[5][11] | Highly accurate and precise quantification as samples are mixed early in the workflow, minimizing experimental variability.[5][8] | Limited to cell culture experiments, can be expensive, and has a limited multiplexing capacity (typically 2-3 samples).[5][11] |
| Tandem Mass Tags (TMT) & Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Peptides from different samples are chemically labeled with isobaric tags. The tags are identical in mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, which are used for quantification.[8] | Allows for multiplexing of multiple samples (e.g., 10-plex, 16-plex, 18-plex), increasing throughput and reducing instrument time.[9] Reduces missing values between samples.[9] | Can suffer from ratio compression, where the quantitative accuracy is reduced due to co-isolation of interfering ions.[10] TMT-MS3 methods can mitigate this but are more time-consuming.[10] |
| Data-Independent Acquisition (DIA) | A method where all precursor ions within a specified mass range are fragmented, providing a comprehensive digital map of the sample.[2][6] | Offers excellent quantitative accuracy and reproducibility with fewer missing values compared to DDA-based LFQ.[6][10][12] | Data analysis is more complex and typically requires a spectral library generated from data-dependent acquisition (DDA) experiments.[12] |
The logical relationship between these quantification strategies can be visualized as follows:
IV. Experimental Protocols
Detailed and standardized protocols are essential for reproducible phosphoproteomics. Below are summarized, representative protocols for key experimental stages.
A. General Cell Lysis and Protein Digestion
-
Cell Lysis: Adherent cells are washed with ice-cold PBS and then lysed on the plate with a urea-based lysis buffer containing protease and phosphatase inhibitors.[12] Suspension cells are pelleted, washed, and then lysed. Tissues should be snap-frozen in liquid nitrogen and pulverized before lysis.[12]
-
Protein Quantification: The protein concentration of the lysate is determined using a standard assay such as the BCA assay.[2]
-
Reduction and Alkylation: Proteins are reduced with DTT at 56°C for 1 hour, followed by alkylation with iodoacetamide in the dark.
-
Protein Digestion: The protein solution is diluted to reduce the urea concentration, and trypsin is added at a 1:20 to 1:50 enzyme-to-protein ratio for an overnight incubation at 37°C.[12] The digestion is stopped by acidification with formic acid or trifluoroacetic acid.[12]
B. Phosphopeptide Enrichment with Titanium Dioxide (TiO2)
-
Bead Equilibration: TiO2 beads are washed and equilibrated with a loading buffer containing a high concentration of an organic solvent (e.g., acetonitrile) and a low concentration of an acid (e.g., trifluoroacetic acid).
-
Sample Loading: The digested peptide solution is mixed with the equilibrated TiO2 beads and incubated to allow for phosphopeptide binding.
-
Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound, non-phosphorylated peptides.
-
Elution: Phosphopeptides are eluted from the beads using a basic solution, such as ammonium hydroxide or a phosphate-containing buffer.
-
Desalting: The eluted phosphopeptides are desalted using a C18 StageTip before LC-MS/MS analysis.
V. Data Analysis and Interpretation
The analysis of phosphoproteomics data presents unique challenges compared to standard proteomics.[13]
A. Data Processing Workflow
A typical data analysis workflow involves:
-
Peptide Identification and Phosphosite Localization: Raw mass spectrometry data is processed using software like MaxQuant or DIA-NN to identify peptides and determine the precise location of the phosphate group on the peptide sequence.[13][14] A localization probability score is often used to assess the confidence of site assignment.[12][14]
-
Quantitative Analysis: The relative abundance of each phosphopeptide is determined based on the chosen quantification method (e.g., reporter ion intensity for TMT, precursor ion intensity for LFQ and SILAC).
-
Statistical Analysis: Statistical tests, such as t-tests or ANOVA, are applied to identify statistically significant changes in phosphorylation levels between conditions.[12]
-
Bioinformatics Interpretation: Significantly regulated phosphosites are further analyzed using bioinformatics tools to perform pathway enrichment analysis (e.g., KEGG, Reactome) and kinase-substrate relationship analysis.[12][13]
The following diagram illustrates a typical data analysis pipeline:
VI. Conclusion
The field of phosphoproteomics offers a powerful lens through which to view the intricate signaling networks of the cell. While no information was found on a specific product named this compound, a deep understanding of the available alternative methods is crucial for any researcher entering this field. The choice of experimental strategy, from sample preparation and enrichment to mass spectrometry and data analysis, will profoundly impact the outcome and biological insights of a study. By carefully considering the comparisons and protocols outlined in this guide, researchers can better design and execute robust and informative phosphoproteomics experiments, ultimately advancing our understanding of health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]
- 4. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoproteomics for the masses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of global phosphorylation changes with high-resolution tandem mass spectrometry and stable isotopic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Phosphoproteomic Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of VI 16832
For Immediate Reference: Key Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of VI 16832, a dual-site covalent antagonist of peroxisome proliferator-activated receptor γ (PPARγ), are critical for ensuring personnel safety and environmental protection.[1] This document outlines the essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials. Adherence to these guidelines is mandatory to mitigate potential hazards and maintain regulatory compliance.
Immediate Safety and Hazard Information
This compound should be treated as a hazardous substance.[1] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[2]
-
Environmental Hazard: Very toxic to aquatic organisms, which can lead to long-term adverse effects in aquatic environments.[2]
Precautionary Measures:
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1]
-
Thoroughly wash hands and any exposed skin after handling.[1][2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Use in a well-ventilated area with appropriate exhaust ventilation.[2]
-
Avoid releasing into the environment and collect any spillage.[2]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment should be worn.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. |
| Data sourced from DC Chemicals Safety Data Sheet.[2] |
Step-by-Step Disposal Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol: Waste Disposal
1. Waste Classification:
-
Unused this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) must be treated as hazardous chemical waste.[1]
2. Containerization:
-
Collect waste this compound (in solid form or in solution) and any contaminated materials in a designated, properly labeled, and sealed waste container.[1]
-
The container must be chemically compatible with the waste and clearly marked as "Hazardous Waste" with the full chemical name "SR 16832".[1]
3. Disposal:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.[1]
Spill Management Protocol
In the event of an accidental release or spill:
-
Ensure Personal Safety: Wear the full personal protective equipment as outlined in the table above.[2]
-
Avoid Inhalation: Do not breathe vapors, mist, dust, or gas from the spilled material.[2]
-
Containment: Use an inert absorbent material such as diatomite or a universal binder to contain the spill.[2]
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling VI 16832
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal protocols for SR 16832, a potent dual-site covalent antagonist of the peroxisome proliferator-activated receptor γ (PPARγ). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Hazard Information
SR 16832 is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the handling and disposal of this compound before commencing any experimental work.
Hazard Identification and Precautionary Measures
| Hazard | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if ingested.[1] | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1] |
| Environmental Hazard | Very toxic to aquatic organisms with potential for long-term adverse effects.[1] | Avoid release to the environment. Collect any spillage.[1] |
| Inhalation | May cause respiratory tract irritation. | Use in a well-ventilated area, preferably within a chemical fume hood. |
| Skin Contact | May cause skin irritation. | Avoid contact with skin. Wear appropriate protective gloves and a lab coat. |
| Eye Contact | May cause serious eye irritation. | Wear safety goggles with side shields. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling SR 16832 to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Nitrile protective gloves. | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | A chemically resistant lab coat. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator (e.g., N95) should be used if dust or aerosols are generated. | Prevents inhalation of the compound, especially when handling the solid form. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of SR 16832 and ensuring the safety of laboratory personnel.
General Handling Guidelines
-
Work Area: All work with SR 16832 should be conducted in a well-ventilated chemical fume hood.
-
Avoidance of Contamination: Do not touch laboratory surfaces, such as benches, with contaminated gloves.[2] Remove gloves before handling common items like phones or doorknobs.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Spill Management: In case of a spill, wear full PPE, avoid breathing vapors or dust, and absorb the spill with an inert material like diatomite. Decontaminate the spill surface with alcohol.[1]
Storage
-
Container: Keep the compound in its original, tightly sealed container.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Experimental Protocol: TR-FRET Assay for PPARγ Antagonism
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the antagonist activity of SR 16832 on PPARγ.
Materials and Reagents
-
GST-tagged PPARγ Ligand Binding Domain (LBD)
-
Terbium-labeled anti-GST antibody (Donor fluorophore)
-
Fluorescein-labeled coactivator peptide (Acceptor fluorophore)
-
SR 16832
-
Assay Buffer (e.g., TR-FRET PPAR Assay Buffer with 5 mM DTT)
-
384-well assay plates
-
TR-FRET-compatible plate reader
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of SR 16832 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of SR 16832 to create a dose-response curve.
-
Prepare a mixture of GST-PPARγ LBD and the fluorescein-labeled coactivator peptide in the assay buffer.
-
Prepare the Terbium-labeled anti-GST antibody in the assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume of the SR 16832 serial dilutions to the wells of a 384-well plate. Include a vehicle control (DMSO).
-
Add the GST-PPARγ LBD and fluorescein-coactivator peptide mixture to all wells.
-
Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.
-
-
Detection:
-
Add the Terbium-labeled anti-GST antibody to all wells.
-
Incubate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (e.g., 495 nm for Terbium and 520 nm for Fluorescein) using a TR-FRET plate reader. A delay time (e.g., 100 µs) should be used to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).
-
Plot the TR-FRET ratio against the log concentration of SR 16832.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Disposal Plan
All waste materials contaminated with SR 16832 must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedures
-
Waste Classification: Unused SR 16832 and any contaminated materials (e.g., pipette tips, gloves, absorbent paper) are classified as hazardous chemical waste.[1]
-
Containerization: Collect all SR 16832 waste in a designated, properly labeled, and sealed hazardous waste container.[1] The container must be clearly marked as "Hazardous Waste" and include the full chemical name.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of SR 16832 down the drain or in regular trash.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and the experimental workflow for assessing SR 16832 activity.
Caption: PPARγ signaling pathway and the inhibitory action of SR 16832.
Caption: Experimental workflow for the TR-FRET assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
